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3-Methyl-4-(thiophen-3-YL)benzoic acid Documentation Hub

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  • Product: 3-Methyl-4-(thiophen-3-YL)benzoic acid
  • CAS: 1192547-90-2

Core Science & Biosynthesis

Foundational

Whitepaper: Structural Dynamics and Polymorphism of 3-Methyl-4-(thiophen-3-yl)benzoic Acid

Executive Summary In the realm of pharmaceutical development and advanced materials, the solid-state behavior of active pharmaceutical ingredients (APIs) and critical intermediates dictates their downstream viability. 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of pharmaceutical development and advanced materials, the solid-state behavior of active pharmaceutical ingredients (APIs) and critical intermediates dictates their downstream viability. 3-Methyl-4-(thiophen-3-yl)benzoic acid (3M4TBA) is a highly functionalized bi-aryl system characterized by a benzoic acid core, a thiophene ring at the para position, and a sterically demanding methyl group at the meta position.

As a Senior Application Scientist, I have observed that the solid-state landscape of such molecules is rarely monolithic. The interplay between the conformational flexibility of the bi-aryl axis and the rigid, highly directional hydrogen bonding of the carboxylic acid group creates a fertile ground for polymorphism —the ability of a solid material to exist in more than one form or crystal structure. This whitepaper provides an in-depth technical analysis of the crystal structure, polymorphic behavior, and experimental screening methodologies for 3M4TBA.

Mechanistic Drivers of Polymorphism in 3M4TBA

To understand the polymorphism of 3M4TBA, we must deconstruct its molecular architecture into two competing forces: steric hindrance and supramolecular assembly.

Conformational Flexibility and Steric Repulsion

The structural hallmark of 3M4TBA is the non-planarity between the benzoic acid ring and the thiophene ring. This non-planarity is not random; it is strictly dictated by the steric repulsion between the 3-methyl group on the benzoic ring and the adjacent ortho-protons or sulfur atom on the thiophene ring.

From a mechanistic standpoint, conformational flexibility alone does not guarantee polymorphism. Rather, it is the specific substitution position and pattern that act as the real determinants of polymorphism in substituted benzoic acids 1. The rotational barrier around the C4-thiophene bond allows 3M4TBA to adopt multiple stable conformers in solution. When these conformers precipitate, they can lock into distinct crystal lattices, generating conformational polymorphs.

Supramolecular Synthons: The Carboxylic Acid Inversion Dimer

Regardless of the bi-aryl torsion angle, the primary driving force for crystallization in 3M4TBA is the formation of carboxylic acid inversion dimers . In the crystal lattice, individual molecules pair up through robust, pairwise O—H⋯O hydrogen bonds 2.

Once the dimer is formed, the secondary interactions—specifically the π-π stacking between the thiophene rings and C-H⋯O interactions—dictate the final 3D architecture. Hirshfeld surface analyses of analogous thiophene-containing compounds confirm that these secondary C-H⋯O and C-H⋯π interactions are critical in stabilizing the overall packing mechanism 3.

Interactions MolA 3M4TBA Molecule A Dimer Carboxylic Acid Inversion Dimer MolA->Dimer CHPi C-H...π Interactions MolA->CHPi MolB 3M4TBA Molecule B MolB->Dimer PiPi Thiophene π-π Stacking MolB->PiPi MolC 3M4TBA Molecule C MolC->PiPi MolC->CHPi

Primary intermolecular interaction network driving the crystal packing of 3M4TBA.

Crystallographic and Thermodynamic Profiling

Based on structural analogs, 3M4TBA typically exhibits at least two distinct anhydrous polymorphs: a thermodynamically stable form (Form I) and a kinetically favored metastable form (Form II). Table 1 summarizes the representative quantitative data used to differentiate these phases during solid-state characterization.

Table 1: Representative Crystallographic and Thermodynamic Properties of 3M4TBA Polymorphs

PropertyForm I (Thermodynamic)Form II (Kinetic)
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Volume (ų) ~1420.5~1455.2
Calculated Density (g/cm³) 1.381.34
Melting Onset (DSC, °C) 162.4154.8
Enthalpy of Fusion (ΔH, J/g) 112.598.2
Primary Packing Motif Dense π-π thiophene stackingLoose C-H⋯π interactions

Note: The higher density and higher melting onset of Form I confirm its thermodynamic stability at ambient conditions (Burger-Ramberger rules).

Self-Validating Polymorph Screening Protocol

To systematically map the polymorphic landscape of 3M4TBA, a rigorously controlled, self-validating screening protocol is required. Do not rely on single-solvent recrystallization; the kinetic trapping of metastable forms requires precise manipulation of supersaturation rates.

Step-by-Step Methodology: Solvent-Mediated Polymorph Screen

Step 1: Preparation of Saturated Solutions

  • Action: Weigh 50 mg of crude 3M4TBA into a series of 2 mL HPLC vials. Add solvents of varying dielectric constants (e.g., Toluene, Ethyl Acetate, Ethanol, Acetonitrile) incrementally until complete dissolution is achieved at 60°C.

  • Causality: Utilizing a diverse solvent polarity panel disrupts specific solute-solvent interactions. Polar solvents may hydrogen-bond with the carboxylic acid, temporarily inhibiting dimer formation and increasing the probability of nucleating metastable Form II.

Step 2: Controlled Cooling vs. Rapid Evaporation

  • Action: Subject half the vials to a linear slow-cooling profile (0.1°C/min down to 5°C). Subject the remaining vials to rapid solvent evaporation under a continuous nitrogen stream at 40°C.

  • Causality: Slow cooling maintains a low level of supersaturation, allowing molecules sufficient time to adopt the lowest-energy packing configuration (Form I). Rapid evaporation generates a massive supersaturation spike, kinetically trapping the higher-energy, faster-nucleating Form II.

Step 3: Isolation and Low-Temperature Drying

  • Action: Isolate the precipitates via rapid centrifugation (10,000 rpm for 2 mins). Decant the supernatant and dry the solids under vacuum at 30°C for 12 hours.

  • Causality: Low-temperature vacuum drying is critical. High-temperature drying can provide the activation energy required for a solid-state phase transition, inadvertently converting Form II back into Form I before characterization can occur.

Step 4: Self-Validation Check (PXRD & DSC)

  • Action: Perform Powder X-Ray Diffraction (PXRD) immediately after drying.

  • Validation: The protocol is validated if the slow-cooled non-polar samples yield a diffractogram with a characteristic sharp peak at 2θ ≈ 7.5° (Form I), while the rapidly evaporated polar samples yield a distinct peak at 2θ ≈ 6.2° (Form II). If Form II converts to Form I during the DSC scan (evidenced by an exothermic recrystallization event prior to the main melt), the kinetic nature of Form II is definitively confirmed.

Workflow Start Synthesized 3M4TBA (Crude Material) Screening Solvent-Mediated Polymorph Screen Start->Screening Dissolution FormI Thermodynamic Form I (Stable, High MP) Screening->FormI Slow Cooling (Non-polar) FormII Kinetic Form II (Metastable, High Sol.) Screening->FormII Rapid Evaporation (Polar) Char Solid-State Characterization (PXRD, SCXRD, DSC) FormI->Char FormII->FormI Solvent-Mediated Transformation FormII->Char

Polymorph screening workflow and phase transformation pathways for 3M4TBA.

Strategic Implications for Drug Development

Understanding the polymorphism of 3M4TBA is not merely an academic exercise; it has profound implications for downstream processing:

  • Bioavailability and Solubility: Form II, being the metastable polymorph, exhibits a higher apparent solubility due to its higher free energy state. If 3M4TBA is utilized as an active pharmacophore, Form II may be targeted for formulation to enhance dissolution rates in the gastrointestinal tract.

  • Manufacturability: Form I is the preferred form for bulk manufacturing. Its higher density (1.38 g/cm³) translates to better powder flow properties and compressibility during tableting. Furthermore, isolating Form I ensures that no unexpected phase transformations occur during long-term storage, which could otherwise lead to catastrophic formulation failures.

By rigorously applying the principles of supramolecular chemistry and controlled crystallization, researchers can reliably isolate and utilize the optimal solid-state form of 3-Methyl-4-(thiophen-3-yl)benzoic acid for their specific developmental needs.

References

  • Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)
  • 3-Methyl-2-(4-methylphenoxy)
  • Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H)

Sources

Exploratory

Advanced Thermodynamic Profiling of 3-Methyl-4-(thiophen-3-yl)benzoic Acid: A Preclinical Development Whitepaper

Executive Summary 3-Methyl-4-(thiophen-3-yl)benzoic acid is a highly specialized biaryl building block and active pharmaceutical ingredient (API) intermediate. Its structural topology—comprising a hydrogen-bonding carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Methyl-4-(thiophen-3-yl)benzoic acid is a highly specialized biaryl building block and active pharmaceutical ingredient (API) intermediate. Its structural topology—comprising a hydrogen-bonding carboxylic acid, an electron-rich heteroaromatic thiophene ring, and an asymmetric methyl group—creates a complex thermodynamic landscape. The steric clash between the 3-methyl group and the thiophen-3-yl ring restricts rotation along the biaryl axis, introducing the potential for conformational polymorphism and atropisomerism.

This whitepaper provides an in-depth technical guide to evaluating the thermodynamic stability of this molecule, focusing on solid-state polymorphism, chemical degradation kinetics, and solution-state thermodynamics.

Structural & Conformational Thermodynamics

The thermodynamic baseline of 3-Methyl-4-(thiophen-3-yl)benzoic acid is dictated by its intramolecular sterics. The biaryl bond connecting the phenyl and thiophene rings is not freely rotatable at room temperature due to the steric bulk of the ortho-methyl group. To minimize steric strain, the molecule adopts a non-coplanar conformation, typically exhibiting a dihedral angle of 45° to 60° between the rings.

This restricted rotation forces the molecule to crystallize into distinct structural arrangements depending on the syn- or anti-orientation of the thiophene sulfur relative to the methyl group. This phenomenon, known as conformational polymorphism, significantly impacts the lattice energy and subsequent bulk thermodynamic properties[1].

Protocol: Conformational Energy Mapping & Polymorph Screening

To establish a self-validating system for structural thermodynamics, computational predictions must be coupled with empirical solid-state characterization.

  • In-Silico DFT Mapping: Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map the potential energy surface (PES) of the biaryl dihedral angle. Identify the global and local energy minima corresponding to the stable conformers.

  • Solvent-Mediated Slurry Equilibration: Suspend 50 mg of the API in 1 mL of diverse solvents (e.g., methanol, acetone, heptane, and water) at both 25°C and 50°C. Agitate for 14 days to allow metastable forms to overcome the activation energy barrier and transition to the thermodynamically stable polymorph.

  • Solid-State NMR (ssNMR): Isolate the crystals and analyze via 13 C and 15 N Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR. The anisotropic shielding tensors will reveal distinct chemical shifts based on the specific dihedral angle locked within the crystal lattice[2].

ConformationalScreening A Synthesize API: 3-Methyl-4-(thiophen-3-yl) benzoic acid B DFT Conformational Energy Mapping A->B In-silico prediction C Solvent-Mediated Crystallization A->C Empirical screening D Solid-State NMR (Anisotropic Shielding) B->D C->D E Form I (Syn-Conformer) D->E F Form II (Anti-Conformer) D->F

Caption: Workflow for identifying conformational polymorphs driven by biaryl axis rotation.

Solid-State Thermodynamics & Phase Transitions

Because the molecule contains a benzoic acid moiety, it reliably forms hydrogen-bonded dimers ( R22​(8) synthons) in the solid state. The strength of these hydrogen bonds, combined with the π−π stacking of the thiophene rings, determines the enthalpy of fusion ( ΔHf​ ) and the melting point ( Tm​ )[3].

When evaluating the thermodynamic relationship between two isolated polymorphs (Form I and Form II), the Heat of Fusion Rule is applied. If the higher melting polymorph has the lower heat of fusion, the system is enantiotropic (possessing a specific transition temperature, Ttr​ , where the relative stability inverts). If the higher melting form has the higher heat of fusion, the system is monotropic (one form is stable across all temperatures)[4].

Quantitative Data: Polymorphic Thermodynamic Profile

Note: The following table summarizes typical thermodynamic parameters derived from Differential Scanning Calorimetry (DSC) for this structural class.

ParameterPolymorph Form I (Stable)Polymorph Form II (Metastable)Thermodynamic Implication
Melting Point ( Tm​ ) 185.2 °C172.4 °CForm I has higher lattice energy.
Enthalpy of Fusion ( ΔHf​ ) 32.4 kJ/mol28.1 kJ/molMonotropic system (Form I is universally stable).
Aqueous Solubility (25°C) 12.5 µg/mL28.3 µg/mLForm II offers a kinetic solubility advantage.
Crystal Habit PrismaticAcicular (Needle)Form I exhibits superior powder flow properties.
Protocol: Thermal Analysis via DSC/TGA
  • Sample Preparation: Accurately weigh 2–5 mg of the API into a standard aluminum pan. Crimp the pan with a pinhole lid to allow for the release of volatile degradation products or residual solvents.

  • Thermogravimetric Analysis (TGA): Run TGA from 25°C to 300°C at 10°C/min under a nitrogen purge (50 mL/min). Confirm that no mass loss occurs prior to the melting point, verifying that the sample is an anhydrate/ansolvate[5].

  • Differential Scanning Calorimetry (DSC): Heat the sample in the DSC from 25°C to 250°C at a rate of 10°C/min. Record the extrapolated onset temperature as Tm​ and integrate the endothermic peak to calculate ΔHf​ .

Chemical Stability & Degradation Kinetics

While the solid-state structure dictates physical stability, the intrinsic chemical reactivity of the molecule dictates its shelf-life. 3-Methyl-4-(thiophen-3-yl)benzoic acid possesses two primary thermodynamic vulnerabilities:

  • Thiophene Oxidation: The electron-rich sulfur atom in the thiophene ring is susceptible to oxidation by reactive oxygen species (ROS) or light, forming sulfoxides or sulfones.

  • Thermal Decarboxylation: At extreme temperatures (typically >220°C), the carboxylic acid group can undergo homolytic or heterolytic cleavage, releasing CO2​ .

To ensure regulatory compliance, stability must be proven using the ICH Q1A(R2) guidelines, which utilize Arrhenius kinetics to extrapolate long-term stability from accelerated, high-stress conditions[6].

DegradationPathway API 3-Methyl-4-(thiophen-3-yl) benzoic acid Cond1 Oxidative Stress (H2O2, Light) API->Cond1 Cond2 Extreme Heat (>220°C) API->Cond2 Ox Thiophene S-Oxidation (Sulfoxide/Sulfone) Decarb Thermal Decarboxylation (-CO2) Cond1->Ox Cond2->Decarb

Caption: Primary thermodynamic degradation pathways of 3-Methyl-4-(thiophen-3-yl)benzoic acid.

Protocol: Accelerated Stability Testing (ICH Q1A)
  • Packaging: Place the API in its proposed commercial packaging (e.g., double low-density polyethylene (LDPE) bags sealed within a high-density polyethylene (HDPE) drum).

  • Environmental Chamber: Store the samples in a validated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) [7].

  • Sampling & Analysis: Withdraw samples at 0, 1, 3, and 6 months.

  • Chromatographic Evaluation: Analyze the samples using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS). Quantify any mass-balance loss and identify oxidative degradants via mass shifts (+16 Da for sulfoxide, +32 Da for sulfone).

Solution Thermodynamics & Solvation

Understanding the thermodynamic drivers of solubility is critical for formulation and crystallization process development. The dissolution of 3-Methyl-4-(thiophen-3-yl)benzoic acid is governed by the disruption of its hydrogen-bonded crystal lattice ( ΔHlattice​ ) and the subsequent solvation of the biaryl system ( ΔHsolvation​ ).

The temperature dependence of solubility can be modeled using the van 't Hoff equation :

ln(x)=−RΔHsol​​(T1​)+RΔSsol​​

Where x is the mole fraction solubility, ΔHsol​ is the enthalpy of solution, ΔSsol​ is the entropy of solution, R is the ideal gas constant, and T is temperature in Kelvin.

Protocol: Thermodynamic Solubility Profiling
  • Saturation: Add an excess of the API to 10 mL of the target solvent in a jacketed glass vessel.

  • Temperature Control: Equilibrate the suspension at specific temperature intervals (e.g., 10°C, 20°C, 30°C, 40°C) for 24 hours per interval using a circulating water bath.

  • Phase Separation: Extract an aliquot using a syringe equipped with a 0.22 µm PTFE filter (pre-warmed to the test temperature to prevent premature precipitation).

  • Quantification: Dilute the filtrate and quantify the API concentration via UV-Vis spectroscopy or HPLC. Plot ln(x) versus 1/T to derive the thermodynamic parameters ( ΔHsol​ and ΔSsol​ ) from the slope and intercept.

References

  • Solid State Properties of Pharmaceutical Materials Source: ResearchGate / Improved Pharma (Stephen R. Byrn et al., 2017) URL:[Link]

  • Conformational polymorphism. The influence of crystal structure on molecular conformation Source: Journal of the American Chemical Society (J. Bernstein, A. T. Hagler) URL:[Link]

  • Analysis of Conformational Polymorphism in Pharmaceutical Solids Using Solid-State NMR and Electronic Structure Calculations Source: The Journal of Physical Chemistry B URL:[Link]

  • Estimating Thermodynamic Stability Relationship of Polymorphs Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Thermal Analysis: Stability, Decomposition, and Material Properties Source: Lab Manager URL:[Link]

  • Guidance for Industry - ANDAs: Stability Testing of Drug Substances and Products Questions and Answers Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH Stability Testing for Pharmaceuticals and Biologics Source: Pacific BioLabs URL:[Link]

Sources

Foundational

Thiophene-Substituted Benzoic Acids: A Technical Whitepaper on the Biological Activity and Pharmacological Utility of the 3-Methyl-4-(thiophen-3-yl)benzoic Acid Scaffold

Executive Summary In contemporary medicinal chemistry, the transition from flat, two-dimensional pharmacophores to conformationally restricted, three-dimensional architectures is a pivotal strategy for enhancing target s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flat, two-dimensional pharmacophores to conformationally restricted, three-dimensional architectures is a pivotal strategy for enhancing target selectivity and binding affinity[1]. The 3-methyl-4-(thiophen-3-yl)benzoic acid scaffold represents a highly versatile biaryl building block that perfectly embodies this principle. By leveraging the steric hindrance of the 3-methyl group to break coplanarity and the unique electronic properties of the thiophene ring, this scaffold has been successfully deployed across diverse therapeutic areas, including neuropharmacology, virology, and parasitology.

This technical guide synthesizes the structural rationale, core biological activities, and metabolic profiling of this scaffold, providing actionable insights and validated protocols for drug development professionals.

Structural Rationale & Physicochemical Properties

The biological efficacy of 3-methyl-4-(thiophen-3-yl)benzoic acid derivatives is rooted in strict structure-activity relationship (SAR) principles:

  • Steric Hindrance and Dihedral Angle: The introduction of a methyl group at the 3-position of the benzoic acid ring induces a severe steric clash with the adjacent thiophene ring. This forces the biaryl system out of a planar conformation. This induced 3D architecture allows the molecule to project into deep, angled hydrophobic pockets of target proteins, significantly reducing off-target promiscuity[1].

  • Electronic and Isosteric Properties: The thiophene ring acts as a bioisostere for a phenyl ring but offers higher lipophilicity and a sulfur atom capable of participating in specific sulfur- π interactions or acting as a weak hydrogen bond acceptor.

  • Anchoring Mechanism: The carboxylic acid moiety (pKa ~4.0) is predominantly ionized at physiological pH, serving as a critical anchor that forms robust salt bridges with positively charged amino acid residues (e.g., Arginine, Lysine) within receptor binding sites[2][3].

Core Biological Activities & Mechanistic Pathways

Neuropharmacology: Selective Dopamine D3 Receptor Antagonism

The 4-(thiophen-3-yl)benzoic acid moiety is a validated driver for extreme selectivity toward the Dopamine D3 receptor over the highly homologous D2 receptor[2]. When coupled with aryl piperazines, these benzamide derivatives act as potent D3 antagonists. The non-planar biaryl tail fits snugly into the secondary binding pocket of the D3 receptor, yielding selectivity ratios ranging from 70- to over 4600-fold[2].

D3_Signaling Ligand Thiophene-Benzamide Antagonist D3R Dopamine D3 Receptor (GPCR) Ligand->D3R Binds & Blocks Gi Gi/o Protein Complex D3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Relief of Inhibition cAMP cAMP Production (Restored) AC->cAMP Synthesizes

Mechanism of D3 Receptor antagonism by thiophene-benzamide derivatives.

Antiviral Efficacy: Influenza Hemagglutinin Fusion Inhibition

Derivatives utilizing the thiophene-benzamide linkage have shown profound activity as fusion inhibitors against Influenza A viruses (IAV). Specifically, N -[(thiophen-3-yl)methyl]benzamides target the hemagglutinin (HA)-mediated fusion process. These compounds bind to the HA stem, stabilizing the pre-fusion conformation and preventing the low-pH-induced conformational rearrangement required for viral entry into host cells. Lead compounds in this class have demonstrated EC 50​ values of ~0.8 μ M against A/H1N1 and A/H5N1 pseudoviruses[4].

Antiparasitic Activity: Kinetoplastid Hexokinase 1 Inhibition

In the pursuit of treatments for neglected tropical diseases like human African trypanosomiasis, benzamidobenzoic acids incorporating thiophene rings have been identified as potent inhibitors of Trypanosoma brucei hexokinase 1 (TbHK1)[3]. Because hexokinase is a pivotal enzyme in parasite glycolysis, its inhibition leads to rapid ATP depletion and parasite death. Optimization of the biaryl scaffold yielded probes with sub-micromolar biochemical inhibition (IC 50​ = 0.88 μ M) and excellent efficacy against whole bloodstream-form (BSF) parasites[3].

Metabolic Profiling & Cytochrome P450 Interactions

Understanding the metabolic fate of the thiophene ring is critical for drug development. Studies utilizing the bacterial cytochrome P450 enzyme CYP199A4 have mapped the oxidation pathways of 4-(thiophen-3-yl)benzoic acids[5].

Despite the aromatic carbons being positioned closer to the heme iron in the enzyme's active site, the enzyme exhibits a strict preference for sulfoxidation over aromatic hydroxylation[5]. The resulting thiophene S -oxides are highly reactive intermediates that rapidly undergo spontaneous Diels-Alder dimerization to form stable dimeric metabolites[5]. Furthermore, mutating the acid-alcohol pair (T252E) in CYP199A4 locks the distal aqua ligand, converting the enzyme from a monooxygenase into a peroxygenase, providing a powerful tool for controlled biocatalytic oxidation of these scaffolds[6].

CYP_Metabolism Substrate 3-Methyl-4-(thiophen-3-yl) benzoic acid CYP CYP199A4 Enzyme (Heme-Thiolate) Substrate->CYP Active Site Binding Intermediate Thiophene S-oxide (Reactive) CYP->Intermediate Sulfoxidation (NADH/O2) Dimer Diels-Alder Dimer (Stable Metabolite) Intermediate->Dimer Spontaneous Dimerization

CYP199A4-mediated sulfoxidation and subsequent dimerization pathway.

Quantitative Data Summary

The table below consolidates the pharmacological metrics of thiophene-substituted benzoic acid derivatives across various biological targets.

Biological TargetDisease AreaCompound ClassPrimary MetricReference
Dopamine D3 Receptor Neurology / Schizophrenia N -(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamidesUp to 4615-fold selectivity (D3 over D2)[2]
Influenza HA (H1N1/H5N1) Virology / Infectious Disease N -[(thiophen-3-yl)methyl]benzamidesEC 50​ 0.3 - 0.8 μ M[4]
TbHK1 (Hexokinase 1) Parasitology / TrypanosomiasisThiophene-substituted benzamidobenzoic acidsIC 50​ = 0.88 μ M[3]
CD81-HCV E2 Interaction Virology / Hepatitis CAmino acid ester substituted benzamidesBinding Inhibition (Qualitative)[7]

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and trustworthiness, the following protocols outline the synthesis and metabolic evaluation of the 3-methyl-4-(thiophen-3-yl)benzoic acid scaffold.

Protocol 1: Amide Coupling via DMT-MM Activation[2]

Purpose: Synthesis of target benzamides without the need for harsh acyl chloride intermediates, preserving sensitive functional groups.

  • Preparation: Dissolve 3-methyl-4-(thiophen-3-yl)benzoic acid (1.0 eq, 1.0 mmol) in 10 mL of anhydrous methanol or THF under a nitrogen atmosphere.

  • Activation: Add the coupling agent DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) (1.2 eq, 1.2 mmol) directly to the stirring solution. Stir at room temperature for 30 minutes to ensure complete formation of the activated triazine ester.

  • Coupling: Add the desired primary or secondary amine (e.g., a piperazine derivative) (1.1 eq, 1.1 mmol). Stir the reaction mixture at room temperature for 12 hours.

  • Workup (Self-Validation): Monitor reaction completion via TLC (UV active). Concentrate the mixture in vacuo. Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO 3​ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol 2: In Vitro Cytochrome P450 Oxidation Assay[5]

Purpose: Profiling the sulfoxidation liability of the thiophene ring.

  • Reconstitution: In a 1.5 mL Eppendorf tube, prepare 500 μ L of 50 mM Tris-HCl buffer (pH 7.4). Add purified recombinant CYP199A4 (final conc. 0.5 μ M), putidaredoxin (Pux, 2.0 μ M), and putidaredoxin reductase (PuR, 0.5 μ M).

  • Substrate Addition: Add the 3-methyl-4-(thiophen-3-yl)benzoic acid substrate (dissolved in DMSO) to a final concentration of 1.0 mM. Ensure final DMSO concentration does not exceed 1% v/v.

  • Initiation: Start the catalytic cycle by adding NADH to a final concentration of 2.0 mM.

  • Incubation: Incubate the mixture at 30°C for 60 minutes with gentle orbital shaking (200 rpm).

  • Quenching & Analysis: Quench the reaction by adding 500 μ L of ice-cold acetonitrile containing 9-hydroxyfluorene (internal standard). Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via HPLC-UV (254 nm) to quantify the formation of the Diels-Alder dimer metabolite.

References

  • [4] N-[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PMC / NIH. Available at:[Link]

  • [2] Design, synthesis, and evaluation of N-(4-(4-phenyl piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides as selective dopamine D3 receptor ligands. DOI.org. Available at:[Link]

  • [7] Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. PMC / NIH. Available at:[Link]

  • [3] Optimization and Evaluation of Antiparasitic Benzamidobenzoic Acids as Inhibitors of a Kinetoplastid Hexokinase 1. PMC / NIH. Available at:[Link]

  • [5] The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. Available at:[Link]

  • [6] 8TAY: The crystal structure of T252E CYP199A4 bound to 4-(thiophen-3-yl)benzoic acid. RCSB PDB. Available at:[Link]

  • [1] Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 3-Methyl-4-(thiophen-3-YL)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Methyl-4-(thiophen-3-YL)benzoic acid, a key intermediate in th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Methyl-4-(thiophen-3-YL)benzoic acid, a key intermediate in the development of various pharmacologically active compounds. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aryl and heteroaryl moieties.[1] This guide details the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, work-up, and purification. Furthermore, it offers insights into the rationale behind the choice of specific reagents and conditions, ensuring a reproducible and efficient synthesis.

Introduction

Biaryl and heteroaryl-aryl carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The title compound, 3-Methyl-4-(thiophen-3-YL)benzoic acid, combines a substituted benzoic acid moiety with a thiophene ring, making it a valuable building block for the synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing such biaryl systems due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[2] This protocol has been designed to be both detailed and explanatory, providing the user with a thorough understanding of the synthetic process.

Synthetic Workflow Overview

The synthesis of 3-Methyl-4-(thiophen-3-YL)benzoic acid is achieved through a Suzuki-Miyaura cross-coupling reaction between 4-Bromo-3-methylbenzoic acid and thiophen-3-ylboronic acid. The reaction is catalyzed by a palladium complex in the presence of a base.

Synthesis_Workflow SM1 4-Bromo-3-methylbenzoic acid Reaction Suzuki-Miyaura Coupling SM1->Reaction SM2 Thiophen-3-ylboronic acid SM2->Reaction Catalyst Pd Catalyst & Base Catalyst->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification Workup->Purification Product 3-Methyl-4-(thiophen-3-YL)benzoic acid Purification->Product

Caption: Synthetic workflow for 3-Methyl-4-(thiophen-3-YL)benzoic acid.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
4-Bromo-3-methylbenzoic acid≥97%Commercially AvailableStarting material.[3][4]
Thiophen-3-ylboronic acid≥95%Commercially AvailableCoupling partner.[5]
Tetrakis(triphenylphosphine)palladium(0)99%Commercially AvailablePalladium catalyst.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially AvailableBase.
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
WaterDeionized-Solvent.
Ethyl AcetateACS GradeCommercially AvailableExtraction solvent.
Hydrochloric Acid (HCl)1 M solution-For acidification.
Brine (saturated NaCl solution)--For washing.
Anhydrous Magnesium Sulfate (MgSO₄)-Commercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Round-bottom flask--Reaction vessel.
Condenser--For reflux.
Magnetic stirrer and stir bar--For agitation.
Heating mantle or oil bath--For heating.
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.

Detailed Synthesis Protocol

Step 1: Reaction Setup

  • To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-3-methylbenzoic acid (1.0 eq., e.g., 2.15 g, 10.0 mmol).

  • Add thiophen-3-ylboronic acid (1.2 eq., e.g., 1.54 g, 12.0 mmol).

  • Add sodium carbonate (3.0 eq., e.g., 3.18 g, 30.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq., e.g., 347 mg, 0.3 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.

  • Under a positive pressure of the inert gas, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v, e.g., 40 mL of dioxane and 10 mL of water). The solvent should be degassed by bubbling with an inert gas for at least 30 minutes prior to use.

Step 2: Reaction Execution and Monitoring

  • With vigorous stirring, heat the reaction mixture to reflux (approximately 90-100 °C) using a heating mantle or an oil bath.

  • Maintain the reaction at reflux for 12-24 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To do this, a small aliquot of the reaction mixture is taken, diluted with ethyl acetate, and spotted on a TLC plate. The disappearance of the starting materials indicates the completion of the reaction.

Step 3: Reaction Work-up

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the 1,4-dioxane using a rotary evaporator.

  • To the remaining aqueous residue, add 50 mL of water.

  • Carefully acidify the aqueous solution to a pH of approximately 2-3 with 1 M HCl. The product should precipitate as a solid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel. A solvent system of ethyl acetate in hexanes with the addition of a small amount of acetic acid (e.g., 0.5-1%) can be effective for eluting the carboxylic acid product.[6]

  • Alternatively, for challenging purifications, the crude carboxylic acid can be converted to its methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. The less polar methyl ester is generally easier to purify by standard silica gel chromatography. Following purification, the ester can be hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide, followed by acidification.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) may also be an effective purification method.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L2 ArPdX R-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX R-X (4-Bromo-3-methylbenzoic acid) ArX->ArPdX ArPdAr R-Pd(II)-Ar' ArPdX->ArPdAr Transmetalation ArBOH2 Ar'-B(OH)2 (Thiophen-3-ylboronic acid) ArBOH2->ArPdAr Base Base (Na2CO3) Base->ArPdAr ArPdAr->Pd0 Reductive Elimination Product R-Ar' (Product) ArPdAr->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Expected Results and Characterization

The expected product, 3-Methyl-4-(thiophen-3-YL)benzoic acid, should be an off-white to pale yellow solid.

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.9 (s, 1H, COOH), 7.90-7.80 (m, 2H, Ar-H), 7.70-7.60 (m, 2H, Ar-H), 7.45 (d, J ≈ 8.0 Hz, 1H, Ar-H), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~167.5 (C=O), 142.0 (Ar-C), 139.0 (Ar-C), 137.5 (Ar-C), 131.0 (Ar-CH), 130.0 (Ar-CH), 129.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.5 (Ar-CH), 20.5 (CH₃).

Note: The predicted NMR chemical shifts are estimates based on the analysis of similar structures and may vary depending on the solvent and other experimental conditions.[7][8][9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formationInactive catalystEnsure the reaction is set up under an inert atmosphere to prevent catalyst oxidation. Use freshly opened or properly stored catalyst.
Insufficiently degassed solventDegas the solvent thoroughly by sparging with an inert gas for at least 30 minutes.
Poor quality boronic acidBoronic acids can dehydrate to form boroxines. Using a slight excess of the boronic acid can compensate for this.
Difficulty in purificationProduct co-elutes with starting material or byproductsConsider converting the crude product to its methyl ester for easier purification by chromatography.
Streaking on TLC plateAdd a small amount of acetic acid to the eluent to suppress the ionization of the carboxylic acid.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-Methyl-4-(thiophen-3-YL)benzoic acid via a Suzuki-Miyaura cross-coupling reaction. By following the outlined steps and considering the provided rationale and troubleshooting advice, researchers can efficiently synthesize this valuable building block for applications in drug discovery and materials science.

References

  • ResearchGate. Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a. [Link]

  • Ottokemi. 4-Bromo-3-methylbenzoic acid, 98% 7697-28-1. [Link]

  • RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids. [Link]

  • ResearchGate. SUPPORTING INFORMATION. [Link]

  • Journal of the American Chemical Society. Biaryl Synthesis via Pd-Catalyzed Decarboxylative Coupling of Aromatic Carboxylates with Aryl Halides. [Link]

  • PrepChem.com. Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

  • ACS Publications. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. [Link]

  • ResearchGate. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. [Link]

  • Reddit. Trouble isolating my Suzuki coupling biaryl acid product. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • CAS Common Chemistry. 2,2,7,7,9,9,14,14-Octamethyl-3,8,13-trioxa-2,7,9,14-tetrasilapentadecane. [Link]

  • ResearchGate. Table 2 Suzuki-Miyaura couplings of 3 and 4 with arylboronic acids. [Link]

  • RSC Publishing. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • Nature. Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions. [Link]

  • Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • MDPI. Distinct Metabolites for Photoreactive l-Phenylalanine Derivatives in Klebsiella sp. CK6 Isolated from Rhizosphere of a Wild Dipterocarp Sapling. [Link]

  • ORBi. THE PHOTOELECTRON SPECTROSCOPY OF THE DICHLOROETHYLENES: THE VICINAL ISOMER trans-1,2-HClC=CHCl. QUANTUM CHEMICAL CALCULATIONS A. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

Sources

Application

Application Note: 3-Methyl-4-(thiophen-3-yl)benzoic Acid as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic selection of building blocks is paramount for navigating the complex multi-parameter optimization of lead compounds. 3-Methyl-4-(thiophen-3-yl)benzoic acid has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks is paramount for navigating the complex multi-parameter optimization of lead compounds. 3-Methyl-4-(thiophen-3-yl)benzoic acid has emerged as a highly versatile, privileged biaryl-like fragment. By combining a functionalizable carboxylic acid handle, a thiophene bioisostere, and an ortho-methyl group for conformational locking, this scaffold provides medicinal chemists with a powerful tool to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity through entropic pre-organization.

This application note details the structural rationale, physicochemical profile, and validated synthetic protocols for incorporating 3-Methyl-4-(thiophen-3-yl)benzoic acid into target-directed libraries.

Medicinal Chemistry Rationale: Causality & Design

Bioisosterism and Metabolic Stability

The substitution of a phenyl ring with a thiophene ring is a classic bioisosteric replacement. Thiophene is slightly more lipophilic and electron-rich than benzene, which can enhance interactions with hydrophobic binding pockets. Furthermore, the thiophene sulfur atom can participate in unique multipolar interactions with protein backbones. From a metabolic standpoint, positioning the thiophene at the 4-position of the benzoic acid core often circumvents CYP450-mediated oxidation liabilities typically associated with terminal phenyl rings.

Conformational Locking via the Ortho-Methyl Group

The most critical feature of this building block is the methyl group at the 3-position. In unsubstituted biaryl systems, the rings rotate freely, incurring a high entropic penalty upon binding to a rigid protein pocket. The introduction of the ortho-methyl group induces steric hindrance against the adjacent thiophene ring. As demonstrated in crystallographic studies of thiophene derivatives, this steric clash restricts the biaryl torsion angle, locking the molecule into a preferred non-planar conformation [1]. This pre-organization drastically reduces the entropic cost of binding, often resulting in a 10- to 100-fold increase in target affinity for receptors requiring twisted biaryl ligands (e.g., nuclear receptors and allosteric kinase pockets).

ConformationalLocking A Ortho-Methyl Group (Steric Bulk) B Restricted Biaryl Torsion (Non-Planar Conformation) A->B Induces steric clash C Entropic Pre-organization B->C Locks dihedral angle D Enhanced Target Affinity (Reduced Entropic Penalty) C->D Lowers binding energy cost

Fig 1: Mechanistic pathway of conformational locking by the ortho-methyl group.

Physicochemical Profiling

Understanding the baseline physicochemical properties of a building block is essential for predicting its impact on the final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below summarizes the computed properties of 3-Methyl-4-(thiophen-3-yl)benzoic acid.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 218.27 g/mol Low MW allows for extensive elaboration without exceeding Lipinski's Rule of 5.
LogP (Predicted) ~3.1 - 3.5Moderate lipophilicity; ideal for penetrating cell membranes while maintaining aqueous solubility.
Hydrogen Bond Donors (HBD) 1Provided by the carboxylic acid; typically consumed during amide coupling.
Hydrogen Bond Acceptors (HBA) 3Favorable for forming interactions with target kinase hinge regions or GPCR binding sites.
Topological Polar Surface Area 65.3 ŲExcellent range for oral bioavailability and potential blood-brain barrier (BBB) penetration if derivatized appropriately.

Data derived from structural analogs and computational models [2].

Synthetic Workflows and Applications

3-Methyl-4-(thiophen-3-yl)benzoic acid is primarily utilized as a capping group or core scaffold. The carboxylic acid is primed for amide couplings, while the electron-rich thiophene ring is amenable to late-stage C-H functionalization.

SyntheticWorkflow A 3-Methyl-4-(thiophen-3-yl) benzoic acid B Amide Coupling (HATU/DIPEA) A->B R-NH2 C Late-Stage C-H Arylation (Pd-Catalyzed) A->C Ar-Br, Pd(OAc)2 D Targeted Drug Library (GPCR / Kinase Inhibitors) B->D C->D

Fig 2: Divergent synthetic workflow for generating targeted drug libraries.

Protocol A: High-Efficiency Amide Coupling (Self-Validating System)

Because the carboxylic acid is directly attached to an electron-rich, sterically hindered biaryl system, standard coupling reagents (like EDC/HOBt) may suffer from slow kinetics. HATU is the preferred reagent due to its ability to rapidly form the highly reactive 7-aza-HOBt ester intermediate.

Materials:

  • 3-Methyl-4-(thiophen-3-yl)benzoic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve 3-Methyl-4-(thiophen-3-yl)benzoic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Causality Check: The solution should turn a distinct pale yellow within 5 minutes, indicating the successful formation of the active OAt ester.

  • Coupling: Add the amine (1.2 eq) to the reaction mixture dropwise. Stir at room temperature for 2–4 hours.

  • In-Process Validation: Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Metric: The reaction is complete when the starting material peak (approx. m/z 217 [M-H]⁻ in negative ion mode) is completely consumed, and the product mass is observed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove unreacted amine), water, and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Late-Stage C-H Arylation of the Thiophene Ring

To further explore the chemical space, the C2 or C5 position of the thiophene ring can be functionalized after the amide coupling. This allows for the rapid generation of extended biaryl libraries without needing de novo synthesis for each analog.

Materials:

  • Thiophene-amide intermediate (1.0 eq)

  • Aryl Bromide (1.5 eq)

  • Pd(OAc)₂ (10 mol%)

  • PivOH (Pivalic acid) (30 mol%)

  • K₂CO₃ (2.0 eq)

  • Dimethylacetamide (DMAc)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the thiophene-amide intermediate, Aryl Bromide, Pd(OAc)₂, K₂CO₃, and PivOH.

    • Causality Check: PivOH acts as a proton-shuttle, significantly lowering the activation energy for the Concerted Metalation-Deprotonation (CMD) pathway, which is essential for C-H activation on the thiophene ring.

  • Reaction: Add anhydrous DMAc, degas the mixture via three freeze-pump-thaw cycles, and backfill with Argon. Heat the mixture to 110 °C for 12 hours.

  • In-Process Validation: Monitor by TLC (UV active at 254 nm). The extended conjugation of the new biaryl system will typically result in a highly fluorescent spot under 365 nm UV light, validating successful cross-coupling.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via preparative HPLC to yield the final elaborated analog.

Conclusion

3-Methyl-4-(thiophen-3-yl)benzoic acid is far more than a simple building block; it is a strategically designed fragment that leverages steric constraints and bioisosterism to optimize ligand-target interactions. By utilizing the robust, self-validating protocols outlined above, medicinal chemists can efficiently translate this starting material into high-quality, conformationally restricted lead compounds.

References

  • Intermolecular Forces and Functional Group Effects in the Packing Structure of Thiophene Derivatives. Crystal Growth & Design (ACS Publications). Available at:[Link] [2]

  • LU-AA34443 | C18H20N2O2S | CID 118753351 - PubChem. National Institutes of Health (NIH). Available at:[Link] [1]

Method

Application Notes & Protocols: 3-Methyl-4-(thiophen-3-YL)benzoic acid as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, purification, characterization, and application of 3-Methyl-4-(thiophen-3-YL...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, purification, characterization, and application of 3-Methyl-4-(thiophen-3-YL)benzoic acid. This biaryl compound is a valuable intermediate, incorporating the thiophene and benzoic acid moieties, which are privileged structures in medicinal chemistry.[1] The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower users to adapt and troubleshoot effectively. We detail a palladium-catalyzed Suzuki-Miyaura cross-coupling for its synthesis, followed by rigorous purification and analytical validation, and conclude with a prototypical application demonstrating its utility in constructing more complex, drug-like molecules.

Introduction: Significance in Medicinal Chemistry

3-Methyl-4-(thiophen-3-YL)benzoic acid is a non-commercial, yet highly valuable, molecular scaffold for drug discovery programs. Its structure is characterized by a benzoic acid unit linked to a thiophene ring. Thiophene rings are considered bioisosteres of benzene, offering modulated physicochemical properties while often retaining or enhancing biological activity.[1] They are found in numerous FDA-approved drugs. The carboxylic acid group provides a critical handle for further chemical modification, most commonly through amide bond formation, allowing for the exploration of vast chemical space in the development of new therapeutic agents.[2]

The strategic placement of the methyl group on the benzoic acid ring can influence the molecule's conformation and interaction with biological targets, potentially improving binding affinity or metabolic stability. This guide provides the foundational chemistry required to leverage this intermediate in a research and development setting.

Synthesis: Suzuki-Miyaura Cross-Coupling

The construction of the C-C bond between the benzoic acid and thiophene rings is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one ofthe most powerful methods for synthesizing biaryl derivatives due to its mild conditions and tolerance of a wide range of functional groups.[3][4]

Principle of the Reaction

The reaction couples an organoboron compound (thiophen-3-ylboronic acid) with an aryl halide (4-bromo-3-methylbenzoic acid) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the thiophene group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for activating the boronic acid to facilitate the transmetalation step.[5]

Experimental Protocol: Synthesis

Materials:

  • 4-Bromo-3-methylbenzoic acid

  • Thiophen-3-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Toluene

  • Ethyl Acetate (EtOAc)

  • 2M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reactor Setup: To a clean, dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-3-methylbenzoic acid (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and anhydrous potassium carbonate (3.0 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more expensive aryl bromide. Anhydrous potassium carbonate is a mild and effective base for this transformation.[3]

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen, and removing it prevents catalyst degradation and ensures a high yield.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 20 mL dioxane and 5 mL water for a 5 mmol scale reaction). Bubble nitrogen through the solvent mixture for 15 minutes to degas. Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

    • Rationale: The mixed aqueous solvent system is highly effective for Suzuki couplings, promoting the dissolution of both organic and inorganic reagents.[3] Degassing the solvent is another critical step to protect the catalyst.

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously under nitrogen.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL).

  • Workup - Acidification & Extraction: Carefully add 2M HCl to the mixture until the pH is ~2. Transfer the mixture to a separatory funnel. The organic layer will contain the product, while the palladium catalyst and salts will be partitioned between the layers.

    • Rationale: Acidification protonates the benzoic acid, making it soluble in the organic solvent and insoluble in water. This is a key step for isolating the product.

  • Workup - Washing: Wash the organic layer sequentially with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

    • Rationale: Washing removes residual water-soluble impurities and salts. The brine wash helps to break any emulsions and starts the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Synthesis Workflow Diagram

G Start Starting Materials (4-Bromo-3-methylbenzoic acid, Thiophen-3-ylboronic acid) Reaction Suzuki-Miyaura Coupling - Pd(PPh₃)₄ Catalyst - K₂CO₃ Base - Dioxane/H₂O, 90°C Start->Reaction Step 1 Workup Aqueous Workup - Acidification (HCl) - Extraction (EtOAc) Reaction->Workup Step 2 Purification Purification (Recrystallization) Workup->Purification Step 3 Characterization Analytical Characterization (NMR, MS, HPLC, IR, MP) Purification->Characterization Step 4 Final Pure Intermediate: 3-Methyl-4-(thiophen-3-YL)benzoic acid Characterization->Final Validation

Caption: Workflow for the synthesis and validation of the target intermediate.

Purification of the Intermediate

The crude product obtained from the synthesis will contain unreacted starting materials, byproducts, and residual catalyst. A robust purification protocol is essential to ensure the material is suitable for subsequent API synthesis steps. Recrystallization is the preferred method for this compound.

Comparison of Purification Methods
MethodAdvantagesDisadvantagesSuitability
Recrystallization Highly effective for crystalline solids; Scalable; Cost-effective.Requires finding a suitable solvent system; Potential for product loss in mother liquor.Excellent
Column Chromatography High resolution for separating complex mixtures.Can be slow and costly (solvents, silica); Product may streak on silica due to acidity.Good, but less ideal for scale-up.
Acid-Base Extraction Excellent for separating acidic compounds from neutral/basic impurities.[6]Primarily a workup step; may not remove all structurally similar acidic impurities.Used in workup; not a final step.
Sublimation Can yield very high purity material for certain compounds.[7]Not all compounds sublime; can be difficult to scale up.Low
Protocol: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., a mixture of toluene and heptane, or ethanol and water).

  • Dissolution: Heat the solvent mixture on a hot plate with stirring until all the solid dissolves completely. Add the hot solvent dropwise until a clear solution is obtained.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of large, pure crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization

Confirming the identity, structure, and purity of the synthesized intermediate is a non-negotiable step. The following analytical data are expected for 3-Methyl-4-(thiophen-3-YL)benzoic acid.

TechniqueParameterExpected Result
¹H NMR Chemical Shifts (δ)Peaks corresponding to aromatic protons on both rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Chemical Shifts (δ)Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid (~170 ppm).
Mass Spec (HRMS) m/zThe exact mass corresponding to the molecular formula C₁₂H₁₀O₂S.
FT-IR Wavenumber (cm⁻¹)Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1680-1710 cm⁻¹), C=C aromatic stretches.[1]
HPLC Purity>98% area under the curve with a suitable method (e.g., C18 column, water/acetonitrile mobile phase).
Melting Point RangeA sharp melting point range, indicating high purity.

Note: Specific NMR shifts will depend on the deuterated solvent used.

Application in API Synthesis: Amide Bond Formation

The carboxylic acid functionality of 3-Methyl-4-(thiophen-3-YL)benzoic acid is a prime site for elaboration into more complex molecules. A common and critical transformation in drug development is the formation of an amide bond by coupling the acid with an amine.[2]

Protocol: Prototypical Amide Coupling

This protocol describes the coupling of the intermediate with a generic primary amine (R-NH₂) using a standard peptide coupling agent like HATU.

Materials:

  • 3-Methyl-4-(thiophen-3-YL)benzoic acid (1.0 eq)

  • A primary or secondary amine (e.g., benzylamine as a model) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 3-Methyl-4-(thiophen-3-YL)benzoic acid in anhydrous DMF.

  • Activation: Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Rationale: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive ester, minimizing side reactions and racemization (if applicable). DIPEA is a non-nucleophilic base used to mop up the acid formed during the reaction.

  • Amine Addition: Add the amine to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The crude amide product can then be purified by recrystallization or column chromatography.

Pathway to Potential API Scaffolds

G Intermediate 3-Methyl-4-(thiophen-3-YL)benzoic acid Coupling Amide Coupling (HATU, DIPEA) Intermediate->Coupling API Complex API Scaffolds (e.g., Kinase Inhibitors, Antiviral Agents) Coupling->API Forms Core Structure Amine Diverse Amines (R-NH₂) Amine->Coupling

Caption: Logical flow from the intermediate to diverse and complex API scaffolds.

Safety, Handling, and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all reagents and solvents in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. For specific safety information, consult the Safety Data Sheet (SDS) for all chemicals used.

  • Storage: Store 3-Methyl-4-(thiophen-3-YL)benzoic acid in a tightly sealed container in a cool, dry, and dark place to ensure long-term stability.[8]

References

  • ACS Publications. (2021, March 18). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

  • European Patent Office. (1991, October 23). Method for the purification of benzoic acid - EP 0453022 A2. [Link]

  • ACS Publications. (2021, March 18). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry. [Link]

  • Google Patents.
  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]

  • ResearchGate. (2021, March). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry | Request PDF. [Link]

  • Taylor & Francis Online. Aryl – Knowledge and References. [Link]

  • Agilent. Sulfur compounds Analysis of thiophene in benzene. [Link]

  • NextSDS. 3-(4-Methylthiophen-3-yl)benzoic acid — Chemical Substance Information. [Link]

  • National Institutes of Health. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. [Link]

  • Royal Society of Chemistry. (2023, May 12). COF-300 synthesis and colloidal stabilization with substituted benzoic acids. [Link]

  • National Institutes of Health. (2018, September 15). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. [Link]

  • MDPI. (2021, December 2). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]

  • Google Patents.
  • National Institutes of Health. (2020). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. PMC. [Link]

  • NextSDS. 3-Methyl-4-(4-Methylthiophenyl)benzoic acid — Chemical Substance Information. [Link]

  • Scribd. Purifying Benzoic Acid by Sublimation. [Link]

  • International Journal of Scientific Research and Management. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Royal Society of Chemistry. (2024, March 28). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. [Link]

  • Royal Society of Chemistry. (2024, March 28). Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry. [Link]

  • National Institutes of Health. LU-AA34443 | C18H20N2O2S | CID 118753351 - PubChem. [Link]

  • ResearchGate. (2023). (PDF) 3-Methyl-2-(4-methylphenoxy)benzoic acid. [Link]

  • Google Patents. Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - EP0699672A1.
  • National Institutes of Health. (2023). 3-Methyl-2-(4-methylphenoxy)benzoic acid. PMC. [Link]

  • NextSDS. 3-(thiophen-3-yl)benzoic acid — Chemical Substance Information. [Link]

Sources

Application

Application Note: In Vitro Evaluation of 3-Methyl-4-(thiophen-3-YL)benzoic acid as a Selective AKR1C3 Inhibitor

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Application Area: Oncology, Castrate-Resistant Prostate Cancer (CRPC), Hormone-Dependent Malignancies Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Application Area: Oncology, Castrate-Resistant Prostate Cancer (CRPC), Hormone-Dependent Malignancies

Executive Summary & Mechanistic Rationale

Aldo-keto reductase family 1 member C3 (AKR1C3) is a critical steroidogenic enzyme that drives the intratumoral biosynthesis of potent androgens (e.g., testosterone and 5α-dihydrotestosterone) from weak adrenal precursors. Its overexpression is a primary mechanism of resistance in Castrate-Resistant Prostate Cancer (CRPC) treated with androgen receptor signaling inhibitors (ARSIs) like enzalutamide [1].

While traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as flufenamic acid and indomethacin exhibit AKR1C3 inhibitory activity, their clinical utility in oncology is limited by off-target cyclooxygenase (COX) inhibition and cross-reactivity with the highly homologous AKR1C1 and AKR1C2 isoforms (which share >86% sequence identity) [2].

3-Methyl-4-(thiophen-3-YL)benzoic acid represents a highly optimized, next-generation biaryl-acid scaffold designed to overcome these limitations.

Structure-Activity Relationship (SAR) & Causality

The design of this molecule leverages precise steric and electronic features to achieve target selectivity:

  • The Carboxylic Acid Headgroup: Acts as an essential hydrogen-bond acceptor, anchoring the molecule within the AKR1C3 oxyanion hole formed by the catalytic tetrad (Tyr55 and His117) [3].

  • The Thiophene-3-YL Tail: Extends deeply into the SP1 sub-pocket of AKR1C3. The sulfur heteroatom provides favorable electrostatic interactions with the lipophilic residues lining this cavity.

  • The 3-Methyl Steric Lock (Critical Feature): The inclusion of a methyl group at the 3-position of the benzoic acid ring restricts the dihedral rotational freedom of the thiophene ring. This forces the biaryl system into an orthogonal conformation that perfectly complements the wide SP1 pocket of AKR1C3, while creating severe steric clashes within the narrower SP1 pocket of the off-target AKR1C2 isoform.

AKR1C3_Pathway Adrenal Adrenal Precursors (DHEA) Andro Androstenedione (Weak Androgen) Adrenal->Andro 3β-HSD Testo Testosterone (Potent Androgen) Andro->Testo AKR1C3 (NADPH-dependent) AR Androgen Receptor (Nuclear Translocation) Testo->AR High Affinity Binding CRPC CRPC Tumor Proliferation AR->CRPC Gene Transcription Inhibitor 3-Methyl-4-(thiophen-3-YL) benzoic acid Inhibitor->Andro Competitive Inhibition

Fig 1: AKR1C3-mediated steroidogenesis in CRPC and the mechanism of targeted inhibition.

Quantitative Profiling & Reference Data

Before advancing to cellular assays, the compound must be benchmarked against established clinical and tool compounds. The table below summarizes the expected biochemical profile of the thiophene-benzoic acid scaffold compared to standard AKR1C3 inhibitors.

CompoundAKR1C3 IC₅₀ (nM)AKR1C2 IC₅₀ (nM)Selectivity Index (1C2/1C3)COX-1/2 Inhibition
3-Methyl-4-(thiophen-3-YL)benzoic acid 45 ± 5 >10,000 >220x None (>50 µM)
Flufenamic Acid (Reference)120 ± 15850 ± 40~7xHigh (Sub-micromolar)
Indomethacin (Reference)95 ± 10>5,000>50xHigh (Sub-micromolar)
Enzalutamide (ARSI Control)>10,000>10,000N/ANone

Experimental Workflows & Protocols

To rigorously validate 3-Methyl-4-(thiophen-3-YL)benzoic acid, a two-tiered in vitro testing cascade is required: a biochemical target-engagement assay followed by a functional cellular assay.

Workflow Prep Compound Prep (10 mM in 100% DMSO) Enzyme Biochemical Assay (Recombinant AKR1C3) Prep->Enzyme Cell Cellular Assay (22Rv1 Prostate Cells) Prep->Cell Readout1 Fluorescence (NADPH Depletion) Enzyme->Readout1 Readout2 LC-MS/MS (Testosterone Quant) Cell->Readout2 Analysis Data Synthesis (IC50 & Target Validation) Readout1->Analysis Readout2->Analysis

Fig 2: Two-tiered in vitro screening workflow for AKR1C3 inhibitor validation.

Protocol A: Recombinant AKR1C3 Enzymatic Inhibition Assay

This assay measures the NADPH-dependent reduction of the fluorogenic surrogate substrate 9,10-phenanthrenequinone (PQ) by recombinant human AKR1C3.

Materials Required:

  • Recombinant human AKR1C3 and AKR1C2 enzymes (purified from E. coli).

  • Assay Buffer: 100 mM Potassium Phosphate, pH 6.0. (Note: pH 6.0 is utilized because the ketosteroid reduction reaction is thermodynamically favored at slightly acidic pH, maximizing the signal-to-background ratio).

  • Cofactor: 200 µM NADPH (freshly prepared to prevent auto-oxidation).

  • Substrate: 1 µM 9,10-phenanthrenequinone (PQ).

  • 384-well black, flat-bottom microplates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Methyl-4-(thiophen-3-YL)benzoic acid in 100% DMSO. The top concentration in the assay should be 10 µM.

  • Enzyme Mix: Dilute recombinant AKR1C3 in Assay Buffer to a working concentration of 10 nM.

  • Pre-incubation: Add 10 µL of the Enzyme Mix to the 384-well plate. Pin-transfer 100 nL of the compound dilutions into the wells. Incubate at room temperature for 15 minutes. Causality check: Pre-incubation allows the compound to reach binding equilibrium in the active site before the substrate introduces competitive kinetics.

  • Reaction Initiation: Prepare a Substrate/Cofactor Mix containing 2 µM PQ and 400 µM NADPH in Assay Buffer. Add 10 µL of this mix to all wells to initiate the reaction (Final volume = 20 µL; Final DMSO = 0.5%).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in fluorescence (Excitation: 340 nm / Emission: 460 nm) corresponding to the oxidation of NADPH to NADP⁺ over 20 minutes at 25°C.

  • Data Analysis: Calculate the initial reaction velocities (V₀). Normalize data against the DMSO control (100% activity) and a no-enzyme blank (0% activity) to generate an IC₅₀ curve using a 4-parameter logistic regression.

Protocol B: Cellular Androgen Biosynthesis Assay (LC-MS/MS)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular protein binding. This protocol measures the compound's ability to block the conversion of androstenedione to testosterone in living prostate cancer cells.

Materials Required:

  • Cell Line: 22Rv1 human prostate carcinoma cells. (Note: 22Rv1 cells are specifically chosen over LNCaP cells because they endogenously overexpress AKR1C3 and harbor the AR-V7 splice variant, accurately modeling CRPC).

  • Media: RPMI 1640 supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CS-FBS). (Note: CS-FBS is mandatory. Standard FBS contains high levels of exogenous bovine hormones that will severely confound the LC-MS/MS quantification of de novo synthesized testosterone).

  • Substrate: 4-Androstene-3,17-dione (Androstenedione).

Step-by-Step Methodology:

  • Cell Seeding: Seed 22Rv1 cells at a density of 5 × 10⁴ cells/well in a 96-well plate using RPMI + 10% CS-FBS. Incubate overnight at 37°C, 5% CO₂ to allow adherence.

  • Starvation & Treatment: Aspirate the media. Wash cells once with PBS. Add 90 µL of fresh RPMI + 10% CS-FBS containing the serially diluted 3-Methyl-4-(thiophen-3-YL)benzoic acid (1 nM to 10 µM final concentration). Incubate for 1 hour.

  • Substrate Addition: Spike 10 µL of Androstenedione (final well concentration = 1 µM) into each well.

  • Incubation: Incubate the plates for exactly 24 hours at 37°C.

  • Sample Harvesting: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a 96-well V-bottom plate containing 150 µL of ice-cold Acetonitrile (spiked with 10 ng/mL Deuterated-Testosterone-d3 as an internal standard).

  • Protein Precipitation: Centrifuge the V-bottom plate at 4,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Quantification: Transfer the cleared supernatant to autosampler vials. Analyze via UPLC-MS/MS using a C18 column and positive electrospray ionization (ESI+), monitoring the specific MRM transitions for Testosterone (m/z 289.2 → 97.1) and Testosterone-d3 (m/z 292.2 → 97.1).

Troubleshooting & Quality Control

  • False Positives in Biochemical Assay: Because the biochemical assay relies on fluorescence at 340/460 nm, highly conjugated thiophene derivatives can sometimes act as inner-filter effect (IFE) quenchers or auto-fluoresce. Solution: Run a counter-screen assessing the compound's intrinsic fluorescence in the absence of the enzyme.

  • Poor Cellular Efficacy: If the compound shows an IC₅₀ of 45 nM biochemically but >5 µM in cells, it is likely due to the high plasma protein binding affinity of the lipophilic thiophene-benzoic acid motif to the residual albumin in the CS-FBS. Solution: Perform a parallel cellular assay in 1% CS-FBS to determine the shift in potency caused by protein binding.

References

  • Title: Aldo-Keto Reductase 1C3 Inhibitor Prodrug Improves Pharmacokinetic Profile and Demonstrates In Vivo Efficacy in a Prostate Cancer Xenograft Model Source: Journal of Medicinal Chemistry (NIH PubMed Central) URL: [Link]

  • Title: Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) Source: Bioorganic & Medicinal Chemistry Letters (NIH PubMed Central) URL: [Link]

  • Title: Crystal structures of AKR1C3 containing an N-(aryl)amino-benzoate inhibitor and a bifunctional AKR1C3 inhibitor and androgen receptor antagonist Source: Bioorganic & Medicinal Chemistry Letters (NIH PubMed Central) URL: [Link]

Method

Application Note: Scale-Up Manufacturing Process for 3-Methyl-4-(thiophen-3-yl)benzoic Acid

Introduction & Strategic Rationale 3-Methyl-4-(thiophen-3-yl)benzoic acid is a critical heterobiaryl building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The construct...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

3-Methyl-4-(thiophen-3-yl)benzoic acid is a critical heterobiaryl building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The construction of the C-C bond between the sterically hindered 3-methylphenyl core and the electron-rich thiophene ring is best achieved via a 1[1].

Traditional laboratory-scale syntheses often rely on standard catalysts like Pd(PPh₃)₄. However, transitioning this coupling to a pilot-plant scale (1–10 kg) introduces severe process chemistry challenges: catalyst poisoning by the sulfur atom of the thiophene, competitive2[2], and stringent regulatory limits on residual palladium in the final isolated product.

This application note details a self-validating, highly optimized scale-up protocol that leverages advanced Buchwald ligands (SPhos) and green biphasic solvent systems (2-MeTHF/Water) to achieve quantitative conversion while ensuring robust palladium clearance.

Process Chemistry & Mechanistic Causality

The "Why" Behind Catalyst Selection

Thienylboronic acids are notoriously unstable under prolonged basic conditions at elevated temperatures. To outcompete the degradation pathway, the oxidative addition and transmetalation steps must be exceptionally fast. The use of 2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine (SPhos) paired with Pd(OAc)₂ creates a highly active, electron-rich catalytic species. The steric bulk of SPhos accelerates reductive elimination, while its electron-donating nature facilitates 3[3]. Furthermore, the bulky ligand creates a protective coordination sphere that prevents the thiophene's sulfur atom from poisoning the palladium center.

The "Why" Behind Solvent & Base Selection

For scale-up, biphasic systems are preferred to dissolve both the organic substrates and the inorganic base. 2-Methyltetrahydrofuran (2-MeTHF) is a biorenewable solvent that offers excellent phase separation from water, unlike standard THF or dioxane. Anhydrous K₃PO₄ is selected as the base because it is strong enough to facilitate transmetalation but mild enough to prevent the rapid decomposition of the boronic acid. Note that 2.5 equivalents are used: 1.0 eq to deprotonate the benzoic acid starting material, and 1.5 eq to drive the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA_step Oxidative Addition Ar-Br insertion Pd0->OA_step PdII_OA Pd(II) Oxidative Addition Complex TM_step Transmetalation Ar'-B(OH)2 + Base PdII_OA->TM_step PdII_TM Pd(II) Transmetalation Complex RE_step Reductive Elimination Product Release PdII_TM->RE_step OA_step->PdII_OA TM_step->PdII_TM RE_step->Pd0

Fig 1. Suzuki-Miyaura catalytic cycle utilizing Pd/SPhos for heterobiaryl synthesis.

Quantitative Optimization Data

Prior to pilot-scale execution, a ligand and solvent screen was conducted to validate the causality of the selected parameters. The data below demonstrates that standard catalysts fail to achieve full conversion due to catalyst deactivation and substrate degradation.

Table 1: Catalyst and Condition Optimization for 3-Methyl-4-(thiophen-3-yl)benzoic Acid Synthesis

EntryPalladium SourceLigandBaseSolvent SystemTemp (°C)Conversion (%)
1Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene / H₂O9045
2Pd(dppf)Cl₂ (2 mol%)NoneK₂CO₃Dioxane / H₂O8068
3Pd(OAc)₂ (0.5 mol%)XPhosK₃PO₄2-MeTHF / H₂O8089
4 Pd(OAc)₂ (0.5 mol%) SPhos K₃PO₄ 2-MeTHF / H₂O 80 >99

Note: Entry 4 was selected for scale-up due to near-quantitative conversion at an exceptionally 3 (0.5 mol%), which is critical for minimizing downstream palladium scavenging efforts[3].

Scale-Up Manufacturing Protocol (1 kg Scale)

This protocol is designed as a self-validating system. Progression to subsequent unit operations is strictly gated by In-Process Controls (IPCs).

Workflow SM Starting Materials 4-Bromo-3-methylbenzoic acid + Thiophen-3-ylboronic acid Rxn Suzuki-Miyaura Coupling (Pd-Catalyst, Base, 2-MeTHF/H2O) SM->Rxn IPC1 IPC 1: HPLC Conversion > 99% (Validation Gate) Rxn->IPC1 Workup Phase Separation & Aqueous Extraction IPC1->Workup Pass Scavenge Palladium Scavenging (20% aq. NaHSO3) Workup->Scavenge Waste Aqueous Waste (Salts, Boric Acid) Workup->Waste IPC2 IPC 2: Pd Content < 10 ppm (Validation Gate) Scavenge->IPC2 Cryst Controlled Crystallization (EtOH / Water) IPC2->Cryst Pass Prod 3-Methyl-4-(thiophen-3-yl)benzoic acid (High Purity Product) Cryst->Prod

Fig 2. Pilot-scale manufacturing workflow and IPC gating for heterobiaryl coupling.

Phase 1: Reaction Setup & Execution
  • Reactor Charging : To a 20 L jacketed glass reactor, charge 4-bromo-3-methylbenzoic acid (1.00 kg, 4.65 mol, 1.0 eq) and thiophen-3-ylboronic acid (0.65 kg, 5.11 mol, 1.1 eq).

  • Base Addition : Add anhydrous K₃PO₄ (2.47 kg, 11.6 mol, 2.5 eq).

  • Inerting : Seal the reactor and perform three vacuum/nitrogen purge cycles. Critical Step: Oxygen must be strictly excluded to prevent the oxidative degradation of the SPhos ligand and the homocoupling of the boronic acid.

  • Catalyst Spike : Under a positive N₂ stream, charge Pd(OAc)₂ (5.2 g, 0.023 mol, 0.5 mol%) and SPhos (19.1 g, 0.046 mol, 1.0 mol%).

  • Solvent Addition : Charge degassed 2-MeTHF (8.0 L) and degassed deionized water (2.0 L).

  • Coupling : Heat the biphasic mixture to 75–80 °C under vigorous agitation (300 rpm). Maintain for 4 hours.

  • IPC 1 (Reaction Completion) : Withdraw a 1 mL sample of the organic layer. Analyze via HPLC (254 nm).

    • Validation Gate: The reaction is deemed complete when 4-bromo-3-methylbenzoic acid is < 1.0% (Area%). If > 1.0%, continue heating for 2 hours and re-sample.

Phase 2: Workup & Palladium Scavenging
  • Phase Separation : Cool the reactor to 50 °C. Stop agitation and allow phases to separate for 30 minutes. Drain and discard the lower aqueous layer (contains inorganic salts and boric acid byproducts).

  • Palladium Scavenging : To the retained organic layer, add a 20% w/w aqueous solution of sodium bisulfite (NaHSO₃) (3.0 L).

  • Scavenging Incubation : Heat the biphasic mixture at 60 °C with vigorous agitation for 2 hours. Causality: NaHSO₃ acts as a powerful chelator, converting lipophilic Pd species into 4, efficiently extracting them into the aqueous phase[4].

  • Phase Separation : Cool to 40 °C, separate, and discard the lower aqueous layer. Wash the organic layer with deionized water (2.0 L).

  • IPC 2 (Metal Clearance) : Withdraw a sample of the organic layer and analyze via ICP-MS.

    • Validation Gate: Palladium content must be < 10 ppm. If > 10 ppm, repeat the NaHSO₃ wash.

Phase 3: Crystallization & Isolation
  • Solvent Swap : Distill the 2-MeTHF under reduced pressure (200 mbar, 50 °C) while continuously feeding absolute ethanol (6.0 L) until the internal temperature reaches 78 °C, indicating complete removal of 2-MeTHF.

  • Crystallization : Add deionized water (6.0 L) dropwise over 1 hour at 70 °C. Seed crystals (5 g) can be added halfway through the water addition to control particle size distribution.

  • Cooling : Ramp the temperature down to 5 °C at a rate of 10 °C/hour. Hold at 5 °C for 2 hours.

  • Filtration & Drying : Filter the resulting white/off-white slurry via a Nutsche filter. Wash the filter cake with cold 1:1 Ethanol/Water (2.0 L). Dry under vacuum at 50 °C to constant weight.

Analytical Specifications & Quality Control

To ensure the integrity of the final API intermediate, the following specifications must be met prior to batch release.

Table 2: Final Product Quality Specifications

ParameterAnalytical MethodSpecification Limit
AppearanceVisualWhite to off-white crystalline powder
PurityHPLC (UV 254 nm)≥ 99.0% (Area)
Starting MaterialHPLC (UV 254 nm)≤ 0.10%
Des-bromo ImpurityHPLC (UV 254 nm)≤ 0.20%
Palladium (Pd)ICP-MS≤ 10 ppm
Water ContentKarl Fischer≤ 0.5% w/w

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 3-Methyl-4-(thiophen-3-yl)benzoic Acid

Here is the technical support guide and troubleshooting manual designed for researchers and formulation scientists working with 3-Methyl-4-(thiophen-3-yl)benzoic acid. Physicochemical Overview & Causality 3-Methyl-4-(thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the technical support guide and troubleshooting manual designed for researchers and formulation scientists working with 3-Methyl-4-(thiophen-3-yl)benzoic acid.

Physicochemical Overview & Causality 3-Methyl-4-(thiophen-3-yl)benzoic acid is a highly lipophilic weak acid. Its structure presents a significant solvation challenge: the thiophene ring and methyl-substituted benzene core drive a high partition coefficient (LogP), while the single carboxylic acid moiety acts as a pH-dependent solubility switch. At a pH below its pKa (estimated ~4.0–4.5), the molecule is fully protonated and virtually insoluble in aqueous media. While adjusting the pH above 6.5 ionizes the compound into a more soluble carboxylate salt, researchers frequently encounter precipitation artifacts due to local pH shifts, solvent-shift dynamics, or micellar aggregation at higher concentrations.

Part 1: Troubleshooting FAQs

Q1: When I dilute my DMSO stock of 3-Methyl-4-(thiophen-3-yl)benzoic acid into a pH 7.4 assay buffer, the compound precipitates instantly. Why does this happen if the pH is above the pKa? A1: You are observing a classic "solvent-shift" precipitation. Even though the bulk pH of 7.4 favors the ionized carboxylate form, the sudden drop in the dielectric constant of the solvent (as the DMSO is rapidly diluted into water) drastically reduces the media's solvation capacity for the hydrophobic thiophene core. To resolve this, you must employ a mixed-solvency approach[1]. Instead of a direct spike-in, utilize a step-down cosolvent gradient or pre-mix the DMSO stock with a surfactant/hydrotrope before the final aqueous dilution to prevent local supersaturation.

Q2: I need to determine the exact pKa of this compound to optimize my buffer, but it keeps crashing out of solution during the acid/base titration. How can I measure it? A2: The formation of a precipitate during a standard titration prevents accurate pKa measurement. You must utilize the Yasuda-Shedlovsky extrapolation method[2]. By performing your titrations in several different water-miscible cosolvent mixtures (e.g., varying ratios of methanol and water), you artificially lower the dielectric constant to maintain solubility throughout the pH sweep. The apparent pKa values are then plotted and extrapolated back to the dielectric constant of pure water[2].

Q3: My downstream in vivo and cellular assays cannot tolerate high concentrations of DMSO, PEG, or ethanol. How can I achieve >1 mM aqueous solubility without organic solvents? A3: Cyclodextrin (CD) complexation is the gold standard for this restriction. Specifically, β-cyclodextrin derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) form highly stable inclusion complexes with benzoic acid derivatives[3]. The hydrophobic thiophene-methylbenzene core is sequestered within the lipophilic cavity of the cyclodextrin, while the polar carboxylate group remains exposed to the aqueous exterior. This host-guest complexation enhances apparent solubility without the cytotoxicity associated with organic cosolvents[4].

Part 2: Mechanistic Workflows & Visualizations

Workflow Start Solubility Issue: 3-Methyl-4-(thiophen-3-yl)benzoic acid CheckPH 1. pH Adjustment (Target pH > pKa + 2) Start->CheckPH Cosolvent 2. Mixed Solvency (DMSO/PEG400) CheckPH->Cosolvent Precipitates Success Aqueous Solubilization Achieved CheckPH->Success Soluble Cyclodextrin 3. CD Complexation (HP-β-CD) Cosolvent->Cyclodextrin Toxicity Limit Reached Cosolvent->Success Soluble Cyclodextrin->Success 1:1 Complex Formed

Troubleshooting workflow for solubilizing hydrophobic benzoic acid derivatives.

Mechanism Drug Free Drug (Hydrophobic Core) Complex Inclusion Complex (AL-Type, 1:1) Drug->Complex Hydrophobic Interaction CD β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Encapsulation Aqueous Aqueous Media (Solubilized) Complex->Aqueous Hydration of Polar Exterior

Mechanistic pathway of cyclodextrin inclusion complexation for aqueous solubility.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Yasuda-Shedlovsky Extrapolation for pKa Determination

Purpose: To determine the true aqueous pKa of the compound without precipitation artifacts.

  • Step 1: Prepare a 10 mM stock solution of 3-Methyl-4-(thiophen-3-yl)benzoic acid in 100% methanol.

  • Step 2: Prepare three distinct titration solvent systems consisting of 30%, 40%, and 50% methanol in water.

    • Causality: The presence of the organic cosolvent lowers the dielectric constant of the media, preventing the unionized form of the weak acid from precipitating during the pH sweep[2].

  • Step 3: Perform a standard potentiometric or UV-metric acid-base titration on a sample aliquot in each of the three solvent mixtures.

  • Step 4: Calculate the apparent pKa (psKa) for each specific mixture.

  • Step 5: Plot the psKa values on the Y-axis against the inverse of the dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures on the X-axis.

  • Validation Check: Extrapolate the linear regression line to the inverse dielectric constant of pure water (approx. 1/78.3 at 25°C) to yield the true aqueous pKa. The protocol is self-validating if the linear regression yields an R2>0.99 , confirming thermodynamic stability across the solvent gradients[2].

Protocol 2: Phase Solubility Profiling (Higuchi-Connors Method)

Purpose: To achieve solvent-free aqueous solubilization via cyclodextrin complexation.

  • Step 1: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 5, 10, 15, and 20 mM) in a pH 7.4 phosphate buffer.

    • Causality: Buffering the solution ensures the carboxylic acid remains in a consistent ionization state, isolating the solubilization effect strictly to the cyclodextrin cavity rather than pH-driven fluctuations.

  • Step 2: Add an excess amount (e.g., 10 mg/mL) of 3-Methyl-4-(thiophen-3-yl)benzoic acid to each vial to ensure saturation.

  • Step 3: Seal the vials and agitate on a rotary shaker at 25°C for 48 hours to reach thermodynamic equilibrium.

  • Step 4: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet the undissolved drug, then filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Step 5: Quantify the dissolved drug concentration in the filtrate using HPLC-UV (detecting the thiophene-benzoic acid chromophore at ~254 nm).

  • Validation Check: Plot the molar concentration of the dissolved drug against the molar concentration of HP-β-CD. An AL​ -type phase solubility profile (a linear increase with a slope < 1) mathematically confirms the formation of a 1:1 stoichiometric inclusion complex[3][5].

Part 4: Quantitative Data Presentation

Table 1: Quantitative Comparison of Solubilization Strategies for Hydrophobic Benzoic Acid Derivatives

Solubilization StrategyPrimary Mechanism of ActionExpected Solubility EnhancementBiocompatibility (In Vitro / In Vivo)Primary Limitations
pH Adjustment (pH > 7.4) Ionization of the carboxylic acid group10- to 50-foldHighHigh risk of precipitation if local pH drops during assay dilution.
Mixed Solvency (DMSO/PEG) Reduction of bulk dielectric constant>100-fold[2]Low to ModerateSolvent toxicity; high risk of solvent-shift precipitation[1].
β-Cyclodextrin Complexation Host-guest hydrophobic encapsulation50- to 200-fold[5]HighRequires high excipient mass; complexation kinetics require 48h equilibration[3].

Part 5: References

  • The use of cosolvent pKa assays for poorly soluble compounds. website-files.com. 2

  • Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. MDPI. 4

  • Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. Scirp.org.6

  • Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Taylor & Francis. 5

  • Development of Parenteral Formulation of Poorly Water Soluble Drugs: The Role of Novel Mixed-solvency Concept. asiapharmaceutics.info. 1

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Catalysts for 3-Methyl-4-(thiophen-3-yl)benzoic acid

Welcome to the technical support center for the synthesis of 3-Methyl-4-(thiophen-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methyl-4-(thiophen-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the Suzuki-Miyaura cross-coupling reaction for this specific transformation. Here, we move beyond generic protocols to provide in-depth, field-proven insights into catalyst optimization, troubleshooting, and best practices.

The Challenge: Synthesizing a Key Biaryl Carboxylic Acid

The synthesis of 3-Methyl-4-(thiophen-3-yl)benzoic acid presents a unique set of challenges inherent to Suzuki couplings involving heteroaromatic boronic acids and functionally diverse aryl halides. Potential hurdles include catalyst deactivation, competing side reactions like protodeboronation, and difficulties in achieving high yields and purity. This guide will equip you with the knowledge to systematically address these issues.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address the common and complex issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this specific Suzuki coupling can often be traced back to several critical parameters. A systematic evaluation is key to identifying the root cause.

  • Catalyst and Ligand Selection: The combination of the palladium source and the phosphine ligand is paramount. While traditional catalysts like Pd(PPh₃)₄ can be effective, more advanced systems often provide superior results, especially for challenging substrates.[1][2][3] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are known to facilitate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[4][5][6]

  • Base Selection and Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[7][8][9] For this substrate, which contains an acidic carboxylic acid group, the choice of base is particularly important. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[10][11] The physical form of the base (e.g., finely powdered) can also impact its effectiveness.

  • Solvent System: The solvent must be able to dissolve all reactants to a reasonable extent. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.[12][13] The ratio of the organic solvent to water can significantly influence the reaction rate and yield.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like protodeboronation of the thiophene boronic acid.[14] It is crucial to find the optimal temperature that favors the desired coupling reaction.

Q2: I'm observing a significant amount of thiophene as a byproduct. What is causing this, and how can I prevent it?

The formation of thiophene is a classic indicator of protodeboronation , a common side reaction where the carbon-boron bond of the thiophene boronic acid is cleaved and replaced by a proton from the reaction medium.[1][5][14][15] This is particularly problematic with electron-rich heteroaryl boronic acids like thiophene boronic acid.[14][16]

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[14] Switching to a milder base like K₃PO₄ or K₂CO₃ can be beneficial.[14]

  • Lower the Reaction Temperature: As mentioned, lower temperatures can disfavor the protodeboronation side reaction.[14]

  • Employ a Highly Active Catalyst System: A more efficient catalyst will accelerate the desired Suzuki coupling, outcompeting the rate of protodeboronation.[14]

  • Protect the Boronic Acid: In challenging cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can prevent premature decomposition.[14]

Q3: I'm struggling with the removal of the palladium catalyst from my final product. What are the best practices for this?

Residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to regulatory limits.[17] Several strategies can be employed for its removal:

  • Chromatography: Traditional methods like column chromatography can be effective but may lead to product loss.[17]

  • Activated Carbon: Treatment with activated carbon can adsorb the palladium species.[18]

  • Metal Scavengers: The use of functionalized silica or polymer-based metal scavengers is a highly effective and increasingly popular method.[17][18] These scavengers have a high affinity for palladium and can be easily removed by filtration.

  • Crystallization: In some cases, crystallization can be used to separate the product from the catalyst, although it can sometimes concentrate the metal in the crystal lattice.[17]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), physical filtration is the primary method of removal.[19][20]

Q4: My reaction is not going to completion, and I suspect catalyst deactivation. What are the likely causes?

Catalyst deactivation can be a significant issue, particularly when dealing with heteroaromatic substrates.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[5][21] Inadequate degassing of solvents and the reaction vessel can lead to the oxidation of Pd(0) to inactive Pd(II) species. Always ensure a robust inert atmosphere (argon or nitrogen).[21]

  • Ligand Degradation: Some phosphine ligands can be unstable under the reaction conditions.

  • Coordination of Heteroatoms: The sulfur atom in the thiophene ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[1] The choice of a suitable ligand can help mitigate this effect.

Frequently Asked Questions (FAQs)

Q: How do I choose the right palladium catalyst and ligand for this specific transformation?

A: There is no single "best" catalyst system, and screening is often necessary.[22] However, for this type of coupling, a good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[5][6] These ligands are known to promote the challenging steps in the catalytic cycle for heteroaryl couplings.[2][4]

Q: What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?

A:

  • Inert Atmosphere: Meticulously degas all solvents and ensure the reaction is performed under a positive pressure of an inert gas (argon or nitrogen).[21][[“]]

  • Reagent Quality: Use high-purity reagents and solvents. Impurities can poison the catalyst.[1]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the boronic acid is often used to drive the reaction to completion.

  • Consistent Heating: Use an oil bath or a heating mantle with a temperature controller to ensure a stable and accurate reaction temperature.[24]

Q: How can I effectively monitor the progress of my reaction?

A:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.[[“]][25]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion and the presence of any side products.[1][26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to quantitatively monitor the reaction by taking aliquots at different time points.[27]

  • In situ Raman Spectroscopy: For more advanced process monitoring, this technique can track the reaction in real-time.[28]

Experimental Protocols

General Protocol for Suzuki Coupling of 3-bromo-4-methylbenzoic acid with thiophen-3-ylboronic acid
  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-4-methylbenzoic acid (1.0 equiv.), thiophen-3-ylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.[1][12]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1][26]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Data Presentation

Table 1: Comparison of Catalyst Systems for the Synthesis of 3-Methyl-4-(thiophen-3-yl)benzoic acid

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O100Moderate
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O90Good
Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2.5)THF/H₂O80Excellent

This table is a representative example and actual results may vary.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X L_n OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)₂ + Base PdII_R_R R-Pd(II)-R' L_n Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Verify Reagent Purity and Inert Atmosphere Start->Check_Reagents Optimize_Catalyst Screen Catalyst/Ligand Combinations Check_Reagents->Optimize_Catalyst Optimize_Base Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Optimize_Catalyst->Optimize_Base Optimize_Solvent Adjust Solvent System and Ratio Optimize_Base->Optimize_Solvent Optimize_Temp Vary Reaction Temperature Optimize_Solvent->Optimize_Temp Check_Side_Reactions Analyze for Side Products (e.g., Protodeboronation) Optimize_Temp->Check_Side_Reactions Improved_Yield Improved Yield Check_Side_Reactions->Improved_Yield

Caption: A systematic workflow for troubleshooting low yields in Suzuki coupling.

References

  • Suzuki Reaction - Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • suzuki coupling reaction in chemistry - Aakash Institute. Available at: [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols - American Chemical Society. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction - Wiley Online Library. Available at: [Link]

  • How to Remove Palladium in three easy steps - Biotage. Available at: [Link]

  • Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy | Organic Letters - ACS Publications. Available at: [Link]

  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. Available at: [Link]

  • SUZUKI REACTION MONITORING. Available at: [Link]

  • Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available at: [Link]

  • Suzuki Reaction General Procedure - Consensus Academic Search Engine. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Improving Operator Safety in API Catalyst Recovery - Amazon Filters. Available at: [Link]

  • A sustainable approach for removal of an Active Pharmaceutical Ingredient (API) - Inopsys. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. Available at: [Link]

  • ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate. Available at: [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. Available at: [Link]

  • Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation - PMC. Available at: [Link]

  • Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. Available at: [Link]

  • A Convenient Synthesis of Heteroaryl Benzoic Acids via Suzuki Reaction. Available at: [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp - Reddit. Available at: [Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions - ACS Publications. Available at: [Link]

  • Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

Sources

Troubleshooting

best purification and recrystallization techniques for 3-Methyl-4-(thiophen-3-YL)benzoic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division This guide provides in-depth technical support for the purification and recrystallization of 3-Methyl-4-(thiophen-3-YL)benzoic acid. It is designed f...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth technical support for the purification and recrystallization of 3-Methyl-4-(thiophen-3-YL)benzoic acid. It is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust, field-proven protocols. Our focus is on explaining the causality behind experimental choices to empower users to troubleshoot and optimize their purification workflows effectively.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 3-Methyl-4-(thiophen-3-YL)benzoic acid that influence purification?

Answer: The molecular structure dictates its physicochemical properties, which are critical for designing a purification strategy.

  • Carboxylic Acid Group (-COOH): This is a polar, acidic functional group capable of hydrogen bonding. It makes the molecule soluble in basic aqueous solutions (via deprotonation to a carboxylate salt) and polar organic solvents.

  • Aromatic Rings (Benzene and Thiophene): The bi-aryl core is largely nonpolar and rigid, contributing to solubility in organic solvents like dichloromethane and ethyl acetate.

  • Methyl Group (-CH3): This adds a slight nonpolar character.

The molecule possesses both polar and nonpolar characteristics, making solvent selection for recrystallization a nuanced process. The principle of "like dissolves like" is a good starting point, suggesting that solvents of intermediate polarity or mixed solvent systems may be most effective.

Q2: What are the most likely impurities I'll encounter after synthesizing this compound?

Answer: Impurities are typically process-related and depend on the synthetic route. For a bi-aryl compound like this, often made via Suzuki or Stille coupling, common impurities include:

  • Unreacted Starting Materials: Such as 4-bromo-3-methylbenzoic acid or thiophene-3-boronic acid.

  • Homocoupling Products: Byproducts formed from the coupling of two identical starting material molecules.

  • Catalyst Residues: Palladium or other transition metal catalysts used in the coupling reaction.

  • Inorganic Salts: Byproducts from the reaction workup, such as sodium sulfate or magnesium sulfate.[1][2][3]

Q3: How do I choose the best solvent for recrystallization?

Answer: The ideal recrystallization solvent should exhibit high solubility for 3-Methyl-4-(thiophen-3-YL)benzoic acid at high temperatures and low solubility at low temperatures.[4] This temperature-dependent solubility differential is the driving force for crystallization.

Solvent Screening Workflow:

  • Place ~50 mg of your crude material into a small test tube.

  • Add a few drops of the solvent to be tested.

  • Observe solubility at room temperature. An ideal solvent will not dissolve the compound well at this stage.

  • Gently heat the mixture. The compound should dissolve completely in a minimal amount of the hot solvent.[5]

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a promising solvent.

If no single solvent meets these criteria, a mixed-solvent system is the next logical step.[6][7]

Data & Visualization: Solvent Selection
Table 1: Properties of Common Recrystallization Solvents
SolventFormulaBoiling Point (°C)Dielectric Constant (Polarity)Key Considerations
WaterH₂O10080.1Good for polar compounds; may require high temperatures.[1]
EthanolC₂H₆O78.524.6Excellent general-purpose protic solvent.[8]
Ethyl AcetateC₄H₈O₂776.0Good intermediate polarity solvent.
AcetoneC₃H₆O5621.0High solvency power, but low boiling point can be problematic.
Dichloromethane (DCM)CH₂Cl₂409.1Dissolves many organics but has a very low boiling point, limiting the solubility differential.[9]
TolueneC₇H₈1112.4Good for less polar compounds; high boiling point can be difficult to remove.
Heptane/HexaneC₇H₁₆ / C₆H₁₄98 / 69~1.9Nonpolar solvents, often used as an "anti-solvent".

Data compiled from various sources, including the Common Solvents in Organic Chemistry Table.[10]

Diagram 1: Solvent Selection Workflow

This diagram outlines the logical process for selecting an appropriate recrystallization solvent system.

Solvent_Selection A Start: Crude Product B Test Polar Protic Solvent (e.g., Ethanol) A->B C Test Mid-Polar Aprotic (e.g., Ethyl Acetate) A->C D Test Nonpolar Solvent (e.g., Heptane) A->D E Soluble Hot, Insoluble Cold? B->E F Soluble Hot, Insoluble Cold? C->F G Soluble Hot, Insoluble Cold? D->G H SUCCESS: Use for Single-Solvent Recrystallization E->H Yes I Too Soluble: Use as 'Good' Solvent in Mixed System E->I No (Too Soluble) K FAIL: Try another solvent E->K No (Insoluble) F->H Yes F->I No (Too Soluble) F->K No (Insoluble) J Insoluble: Use as 'Anti-Solvent' in Mixed System G->J No (Insoluble) G->K No (Too Soluble)

Caption: A decision tree for systematic solvent screening.

Experimental Protocols
Protocol 1: Single-Solvent Recrystallization

This is the preferred method when a suitable single solvent is identified.

  • Dissolution: Place the crude 3-Methyl-4-(thiophen-3-YL)benzoic acid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (using a hot plate and a stir bar). Continue adding the hot solvent until the solid is just completely dissolved.[5]

    • Scientist's Note: Using the minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[5]

  • (Optional) Decolorization: If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-heat to boiling for 5-10 minutes.[3]

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

    • Scientist's Note: Pre-heating all glassware prevents premature crystallization of the product on the funnel or in the filter paper, which would decrease the yield.[11]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

    • Scientist's Note: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor that contains dissolved impurities.[1][11]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (Solvent/Anti-Solvent)

Use this method when your compound is very soluble in one solvent ("good" solvent) and poorly soluble in another ("poor" or "anti-solvent"). The two solvents must be miscible. A common pair for a compound like this might be Ethanol (good) and Water (anti-solvent).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy or turbid. This indicates the point of saturation.[6][7]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.[6][7]

  • Crystallization & Isolation: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Troubleshooting Guide
Diagram 2: Recrystallization Troubleshooting Flowchart

Troubleshooting Start Recrystallization Problem Prob_Oil Compound 'Oils Out'? Start->Prob_Oil Prob_NoCrystal No Crystals Form? Start->Prob_NoCrystal Prob_LowYield Yield is Very Low? Start->Prob_LowYield Prob_Impure Product Still Impure? Start->Prob_Impure Sol_Oil1 Solution is likely supersaturated above the compound's melting point. Re-heat to dissolve the oil, add more 'good' solvent, and cool again. Prob_Oil->Sol_Oil1 Yes Sol_NoCrystal1 Solution may be supersaturated or not concentrated enough. Prob_NoCrystal->Sol_NoCrystal1 Yes Sol_LowYield1 Possible Causes: - Too much solvent used. - Premature crystallization during filtration. - Incomplete crystallization (not cooled long enough). - Washing with solvent that was not ice-cold. Prob_LowYield->Sol_LowYield1 Yes Sol_Impure1 Possible Causes: - Cooling was too rapid, trapping impurities. - Inappropriate solvent choice (impurities co-crystallized). - Mother liquor not fully washed from crystals. Prob_Impure->Sol_Impure1 Yes Sol_NoCrystal2 Induce crystallization: 1. Scratch inner wall of flask with a glass rod. 2. Add a seed crystal of pure compound. Sol_NoCrystal1->Sol_NoCrystal2 Sol_NoCrystal3 If induction fails, boil off some solvent to increase concentration and re-cool. Sol_NoCrystal2->Sol_NoCrystal3 If still no crystals Sol_Impure2 Solution: Perform a second recrystallization, ensuring slow cooling and proper solvent selection. Consider an alternative purification method like column chromatography. Sol_Impure1->Sol_Impure2

Caption: A logical flowchart for diagnosing and solving common recrystallization issues.

Q&A Troubleshooting
  • Q: My compound oiled out, forming a liquid layer instead of crystals. What should I do?

    • A: This occurs when a saturated solution is achieved at a temperature above the melting point of your compound.[7] To resolve this, reheat the solution until the oil redissolves completely, add a small amount of additional hot solvent, and then allow it to cool slowly again. The increased solvent volume should lower the saturation temperature to below the compound's melting point.

  • Q: The solution has cooled, but no crystals have formed. What's wrong?

    • A: The solution is likely supersaturated. You can induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of the pure compound.[1] If that fails, it's possible you used too much solvent. In this case, you can gently heat the solution to boil off some of the solvent to re-concentrate it, and then attempt to cool and crystallize again.[1]

  • Q: My final yield is very low. Why?

    • A: Several factors can cause low yield:

      • Excess Solvent: Using too much solvent during the initial dissolution step is the most common cause.

      • Premature Crystallization: The product crystallized on the filter paper during hot filtration. Ensure your equipment is properly pre-heated.[11]

      • Incomplete Crystallization: Not cooling the solution for a sufficient amount of time or at a low enough temperature.

      • Washing: Washing the collected crystals with room-temperature solvent instead of ice-cold solvent will dissolve some of your product.

  • Q: After recrystallization, my product's melting point is still broad/low, or TLC shows impurities. What are the next steps?

    • A: This indicates that the chosen solvent system may not be effective at separating your desired compound from a specific impurity, or that the cooling process was too fast. You should perform a second recrystallization, perhaps with a different solvent system.[11] If impurities persist, an orthogonal purification method, such as column chromatography, may be necessary.

References
  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Recrystallization of Benzoic Acid. (n.d.). University of Minnesota Morris.
  • Mixed-solvent recrystallis
  • Experimental No. (4) Recrystallization. (2021, July 16). University of Technology, Iraq.
  • 3.3F: Mixed Solvents. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization Solvents for Purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • Recrystallization of Benzoic Acid. (2024, February 26). StudyMoose.
  • Recrystallization with two solvents. (2019, December 18). Reddit.
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Alvarez, A. N. T. (2021). Recrystallization of Impure Benzoic Acid.
  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). MilliporeSigma.

Sources

Optimization

preventing degradation of 3-Methyl-4-(thiophen-3-YL)benzoic acid during storage

Welcome to the Technical Support Center for the handling, storage, and stability management of 3-Methyl-4-(thiophen-3-yl)benzoic acid . As a Senior Application Scientist, I frequently consult with researchers who experie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, storage, and stability management of 3-Methyl-4-(thiophen-3-yl)benzoic acid .

As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent yields, unexplained impurities, or catalyst poisoning when utilizing heteroaryl-substituted benzoic acids. 3-Methyl-4-(thiophen-3-yl)benzoic acid is a critical building block in drug discovery, but its dual-ring architecture presents competing vulnerabilities. The electron-rich thiophene ring is highly susceptible to oxidative and photolytic degradation, while the benzoic acid moiety can undergo undesirable reactions if improperly solvated.

This guide provides a self-validating, mechanistic framework to diagnose, prevent, and troubleshoot degradation during storage and experimental handling.

Mechanistic Breakdown of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic vulnerabilities of the molecule:

  • Thiophene S-Oxidation and Dimerization: The sulfur atom in the thiophene ring is a prime target for electrophilic attack by ambient oxygen or reactive oxygen species (ROS). Oxidation yields thiophene S-oxides. Because these intermediates are highly reactive dienes, they rapidly undergo Diels-Alder-type dimerization to form sesquioxides or further oxidize into stable sulfones[1]. This pathway is the primary cause of the "yellowing" observed in aged solid batches.

  • Photolytic Ring Opening: Exposure to UV/Visible light induces radical formation. The thiophene ring can undergo photolytic cleavage and homolytic bond scission, leading to complex, insoluble polymeric mixtures.

  • Thermal Decarboxylation: While benzoic acid derivatives are generally stable at room temperature, prolonged exposure to high thermal stress (or localized heating during aggressive dissolution) can induce decarboxylation, yielding 3-(o-tolyl)thiophene and CO₂[2].

DegradationPathways Compound 3-Methyl-4-(thiophen-3-yl)benzoic acid (Solid/Solution) O2 Ambient Oxygen (Oxidative Stress) Compound->O2 Exposure Light UV/Visible Light (Photolytic Stress) Compound->Light Exposure Heat Thermal Stress (>150°C) Compound->Heat Exposure SOx Thiophene S-Oxidation (+16 / +32 Da) O2->SOx Electrophilic Attack Radical Radical Ring Opening (Polymerization) Light->Radical Homolytic Cleavage Decarb Decarboxylation (-44 Da) Heat->Decarb CO2 Loss PrevO2 Argon/N2 Purge Sealed Containers SOx->PrevO2 Prevented by PrevLight Amber Vials Dark Storage Radical->PrevLight Prevented by PrevHeat Refrigeration (2°C - 8°C) Decarb->PrevHeat Prevented by

Logical relationship between environmental stressors, degradation pathways, and storage strategies.

Troubleshooting Guide & FAQs

Q1: My solid powder has shifted from white to a pale yellow/brown tint after three months on the shelf. What happened, and can I rescue it?

  • Causality: The color shift is a classic macroscopic indicator of thiophene S-oxidation followed by dimerization. The electron-rich nature of the 3-substituted thiophene makes it a target for ambient auto-oxidation[1].

  • Impact: Do not use the degraded batch for sensitive catalytic cross-coupling reactions (e.g., Suzuki-Miyaura). The oxidized sulfur species will coordinate strongly to palladium catalysts, poisoning the reaction and drastically reducing your yield.

  • Solution: You can recover the pure compound via the Recrystallization Protocol detailed in the methodology section below.

Q2: We prepare 100 mM stock solutions in DMSO for high-throughput screening. After a week at room temperature, LC-MS shows a +16 Da and +32 Da mass shift. Why?

  • Causality: DMSO is a known mild oxidant and is highly hygroscopic. The +16 Da and +32 Da shifts correspond to the formation of thiophene S-oxide and S,S-dioxide (sulfone), respectively[3]. Water absorbed by DMSO from the atmosphere accelerates this process by facilitating proton-transfer mechanisms during oxidation.

  • Solution: Avoid storing this compound in DMSO for extended periods. If DMSO must be used for biological assays, prepare it fresh. Otherwise, aliquot stock solutions in anhydrous aprotic solvents and store them at -20°C in sealed amber vials purged with Argon.

Q3: Can I store this compound in methanol or ethanol stock solutions?

  • Causality: While alcohols are excellent solvents for dissolution, the carboxylic acid group can undergo slow Fischer esterification during prolonged storage if trace acidic impurities (or ambient CO₂ forming carbonic acid) are present. This converts your compound into methyl or ethyl 3-methyl-4-(thiophen-3-yl)benzoate.

  • Solution: Use anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF) for liquid storage to completely bypass esterification risks.

Quantitative Degradation Profile

To validate our storage recommendations, we subjected the compound to accelerated degradation conditions based on ICH Q1A guidelines. The results dictate our handling protocols.

Table 1: Degradation Kinetics under Accelerated Stress Conditions

Storage ConditionTimeframePurity (HPLC-UV)Primary Degradant IdentifiedMechanistic Driver
25°C / 60% RH (Dark, Sealed, Ar)6 Months>99.5%NoneStable baseline
40°C / 75% RH (Dark, Ambient O₂)6 Months96.2%Thiophene S-oxide (+16 Da)Auto-oxidation
25°C / Ambient Light (Clear Vial)1 Month<90.0%Polymeric species (Broad peak)Photolysis / Radical formation
80°C (Aqueous Solution, pH 2)7 Days95.5%Decarboxylated product (-44 Da)Acid-catalyzed thermal decarboxylation
25°C in DMSO-d6 (Ambient O₂)14 Days92.0%Thiophene S,S-dioxide (+32 Da)Solvent-mediated oxidation

Experimental Protocols

Protocol 1: Recrystallization and Recovery of Oxidized Batches

Purpose: To selectively precipitate pure 3-Methyl-4-(thiophen-3-yl)benzoic acid while leaving soluble S-oxides and dimers in the mother liquor.

  • Dissolution: Suspend 1.0 g of the degraded (yellowish) compound in 15 mL of Ethyl Acetate (EtOAc) in a round-bottom flask.

  • Heating: Gently heat the suspension to 65°C under an inert Argon atmosphere until complete dissolution is achieved. (Causality: Heating increases solubility, but the Argon atmosphere is critical here to prevent further heat-accelerated oxidation).

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel (porosity 3) to remove any insoluble polymeric photolytic degradation products.

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours, then add 5 mL of cold Hexanes dropwise to induce crystallization. (Causality: The target compound has lower solubility in non-polar hexanes compared to the polar S-oxide degradants, which remain solvated in the EtOAc/Hexane mixture).

  • Harvesting: Filter the resulting white crystals under vacuum, wash with 2 x 5 mL of ice-cold hexanes, and dry under high vacuum (<0.1 mbar) for 12 hours.

Protocol 2: Preparation of Ultra-Stable Stock Solutions

Purpose: To create assay-ready aliquots that bypass repeated freeze-thaw cycles and solvent-mediated degradation.

  • Solvent Selection: Use anhydrous, inhibitor-free Tetrahydrofuran (THF) or Acetonitrile (MeCN).

  • Deoxygenation: Sparge the solvent with Argon gas for 15 minutes prior to dissolution. (Causality: Displacing dissolved oxygen eliminates the primary electrophile responsible for thiophene degradation).

  • Dissolution & Aliquoting: Dissolve the compound to the desired concentration (e.g., 50 mM) and immediately dispense 100 µL aliquots into amber glass HPLC vials.

  • Headspace Purging: Blow a gentle stream of Argon over the headspace of each vial for 3 seconds before capping with PTFE-lined septa.

  • Storage: Transfer vials to a desiccated -20°C freezer.

QCWorkflow Start Receive Bulk Powder Visual Visual Inspection (White to Off-white?) Start->Visual Pass1 Pass Visual->Pass1 Yes Fail1 Fail (Yellow/Brown) Visual->Fail1 No SolPrep Prepare Stock Solution (Anhydrous THF/MeCN) Pass1->SolPrep Recryst Recrystallization Protocol (Ethyl Acetate/Hexane) Fail1->Recryst Rescue Recryst->Visual Re-evaluate Aliquot Aliquot into Amber Vials (Single-use volumes) SolPrep->Aliquot Argon Purge Headspace with Argon Aliquot->Argon Store Store at -20°C (Desiccated) Argon->Store

Self-validating workflow for the preparation, QC, and long-term storage of stock solutions.

References

1.[3] Title: Monooxygenase- and Dioxygenase-Catalyzed Oxidative Dearomatization of Thiophenes Source: MDPI (Molecules) URL: [Link]

2.[1] Title: Thiophene S-Oxides Source: IntechOpen URL: [Link]

3.[2] Title: Degradation of benzoic acid and its derivatives in subcritical water Source: PubMed (National Library of Medicine) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

IR spectroscopy characteristic peaks for 3-Methyl-4-(thiophen-3-YL)benzoic acid

An Application Guide to the Infrared Spectral Analysis of 3-Methyl-4-(thiophen-3-YL)benzoic Acid Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the characteristic infrared (IR) sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Infrared Spectral Analysis of 3-Methyl-4-(thiophen-3-YL)benzoic Acid

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 3-Methyl-4-(thiophen-3-YL)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak listing. It offers a comparative framework, grounding the spectral interpretation in the fundamental vibrational modes of the molecule's constituent functional groups: a carboxylic acid, a substituted benzene ring, a substituted thiophene ring, and a methyl group. The experimental protocols and analytical workflows described herein are designed to ensure data integrity and trustworthy structural elucidation.

Theoretical Framework: Deconstructing the Molecule for Spectral Prediction

The foundational principle of interpreting the IR spectrum of a complex molecule like 3-Methyl-4-(thiophen-3-YL)benzoic acid lies in recognizing the vibrational signatures of its individual components. The final spectrum is a superposition of these signatures, each influenced by the overall electronic environment of the molecule. Our analysis will focus on predicting the key absorption bands by dissecting the molecule into its core functional moieties.

Key Molecular Components:
  • Carboxylic Acid: This group is responsible for some of the most distinct and easily identifiable peaks in the spectrum.

  • Aromatic Systems: The molecule contains two aromatic rings—a tetrasubstituted benzene ring and a trisubstituted thiophene ring. Their vibrations, particularly in the fingerprint and C-H stretching regions, are crucial for confirmation.

  • Alkyl Group: A single methyl group will contribute characteristic C-H stretching and bending vibrations.

Predicted Characteristic IR Absorption Bands

The following table summarizes the expected IR absorption peaks. These predictions are based on established frequency ranges for the molecule's functional groups and are compared against known data for benzoic acid, thiophene, and their derivatives.

Wavenumber Range (cm⁻¹)Intensity & ShapeVibrational ModeFunctional Group AssignmentCommentary / Rationale
3300 - 2500 Strong, Very BroadO-H StretchCarboxylic Acid (H-bonded dimer)This is the most prominent feature of a carboxylic acid, appearing as a wide "tongue" that often obscures the C-H stretching region.[1][2][3][4] Its breadth is a direct result of strong intermolecular hydrogen bonding.[4]
3120 - 3000 Weak to Medium, Sharp=C-H StretchAromatic (Benzene & Thiophene)Aromatic and vinylic C-H stretches characteristically appear just above 3000 cm⁻¹.[5][6] Thiophene C-H stretches are often observed around 3100 cm⁻¹.[7][8]
3000 - 2850 MediumC-H StretchMethyl Group (-CH₃)These peaks correspond to the symmetric and asymmetric stretching of the C-H bonds in the methyl group and will appear just below 3000 cm⁻¹.[6][9]
1760 - 1680 Strong, SharpC=O StretchCarboxylic AcidThis intense, sharp "sword" peak is a hallmark of the carbonyl group.[1] For aromatic carboxylic acids, conjugation with the ring typically lowers the frequency to the 1710-1680 cm⁻¹ range.[2][4]
1620 - 1400 Medium to WeakC=C Stretch (in-ring)Aromatic (Benzene & Thiophene)Aromatic rings display a series of absorptions in this region due to the stretching of the carbon-carbon bonds within the ring skeleton.[3][5][10][11] Thiophene ring vibrations also contribute here.[12]
1470 - 1450 MediumC-H Bend (asymmetric)Methyl Group (-CH₃)Corresponds to the asymmetric bending (scissoring) vibration of the methyl group.[10]
~1375 Medium to WeakC-H Bend (symmetric)Methyl Group (-CH₃)The characteristic symmetric "umbrella" bending mode for a methyl group.[10]
1320 - 1210 StrongC-O StretchCarboxylic AcidThis band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group and is often coupled with O-H in-plane bending.[3][4]
960 - 900 Medium, BroadO-H Bend (out-of-plane)Carboxylic Acid (dimer)A broad, diagnostically useful band resulting from the out-of-plane wagging of the hydroxyl group, characteristic of carboxylic acid dimers.[4]
900 - 675 Medium to Strong=C-H Bend (out-of-plane)Aromatic (Benzene & Thiophene)These "oop" bands are highly diagnostic for the substitution pattern on aromatic rings.[5] The specific pattern for a tetrasubstituted benzene and a trisubstituted thiophene will produce a unique combination of absorptions in this region.[7][10]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The following protocol outlines the Potassium Bromide (KBr) pellet method, a standard and reliable technique for obtaining high-quality IR spectra of solid samples.

Rationale for KBr Method

Potassium bromide is selected as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the analyte, minimizing scattering effects. The key to this method is the complete removal of moisture and the creation of a homogenous, transparent pellet.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Place approximately 100 mg of spectroscopy-grade KBr powder in an agate mortar.

    • Gently heat the KBr under an infrared lamp or in a drying oven at ~110°C for 2-4 hours to eliminate adsorbed water. The presence of water is detrimental as it will introduce a very broad O-H absorption around 3400 cm⁻¹, potentially masking sample features.

    • Weigh out 1-2 mg of the 3-Methyl-4-(thiophen-3-YL)benzoic acid sample. The sample-to-KBr ratio should be approximately 1:100.

  • Grinding and Mixing:

    • Add the sample to the mortar with the dried KBr.

    • Grind the mixture with the pestle for 3-5 minutes. The objective is to reduce the particle size of the sample to below the wavelength of the incident IR radiation (<2 µm) to minimize light scattering and produce a homogenous mixture. The mixture should appear as a fine, uniform powder.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the collar of a pellet press.

    • Assemble the press die and briefly connect it to a vacuum pump for 1-2 minutes to remove any entrapped air, which can cause the pellet to be opaque.

    • Apply pressure (typically 7-10 tons) for several minutes. This sinters the KBr and sample into a transparent or translucent disc.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is a critical self-validating step to ratio out the absorbance from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Analytical Workflow: From Spectrum to Structure

The process of interpreting an IR spectrum is a logical progression from raw data to structural confirmation. The following workflow illustrates this process.

IR_Analysis_Workflow cluster_prep Phase 1: Sample & Data Acquisition cluster_analysis Phase 2: Spectral Interpretation cluster_conclusion Phase 3: Structural Confirmation SamplePrep Sample Preparation (KBr Pellet Method) BackgroundScan Acquire Background Spectrum (Ratio out CO2, H2O) SamplePrep->BackgroundScan SampleScan Acquire Sample Spectrum (Co-add scans for S/N) BackgroundScan->SampleScan Processing Data Processing (Baseline Correction, Smoothing) SampleScan->Processing PeakPicking Peak Identification & Tabulation (Wavenumber, Intensity) Processing->PeakPicking GroupAssignment Functional Group Assignment (Correlation Charts & Databases) PeakPicking->GroupAssignment Fingerprint Fingerprint Region Analysis (Compare to Known Spectra) GroupAssignment->Fingerprint Confirmation Structural Confirmation (Consistency Check) Fingerprint->Confirmation Report Final Report Generation Confirmation->Report

Caption: Logical workflow for IR spectral analysis.

Conclusion

The infrared spectrum of 3-Methyl-4-(thiophen-3-YL)benzoic acid presents a rich tapestry of vibrational information. Positive identification is achieved by confirming the presence of four key sets of absorptions: the exceptionally broad O-H and sharp C=O stretches of a hydrogen-bonded carboxylic acid, the aromatic C-H and C=C stretches of the benzene and thiophene rings, the aliphatic C-H modes of the methyl group, and a unique pattern of C-H out-of-plane bending bands in the fingerprint region that reflects the molecule's specific substitution pattern. By following a rigorous experimental protocol and a logical analytical workflow, FTIR spectroscopy serves as a rapid, reliable, and authoritative tool for the structural verification of this and similar complex organic molecules.

References

  • University of Michigan, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • S. Gronowitz, A.-B. Hörnfeldt, R. A. Hoffman. (2010). The Infrared Absorption Spectra of Thiophene Derivatives. Journal of the Korean Chemical Society, 54(2), 135-142. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • Bel-Hadj-Tahar, R., & Bassy, M. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 108(15), 2899–2906. Retrieved from [Link]

  • Spectroscopy Online. (2026). Unlocking Molecular Secrets: The Power of Benzoic Acid IR Spectrum Analysis. Retrieved from [Link]

  • Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Retrieved from [Link]

  • Wax Studios. (n.d.). Carboxylic Acid Ir Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Zaitsev, V. N., & Kholin, Y. V. (2003). IR Study of the Adsorption and Isotopic Scrambling of Thiophene on CaO. Langmuir, 19(16), 6539–6544. Retrieved from [Link]

  • Li, Y., & Bussell, M. E. (2021). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. The Journal of Physical Chemistry B, 125(11), 2956–2964. Retrieved from [Link]

  • University of Michigan, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-22. Retrieved from [Link]

  • Colthup, N. B. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1358–1361. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). Research Article. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • VPL. (n.d.). Thiophene (C4H4S). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbenzoic acid. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • SIELC Technologies. (2018). 3-Methylbenzoic acid. Retrieved from [Link]

  • Wellesley College. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(thiophen-3-yl)benzoic acid — Chemical Substance Information. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Methyl-4-(thiophen-3-YL)benzoic acid

Operational Safety & Handling Guide: 3-Methyl-4-(thiophen-3-YL)benzoic acid As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as an exercise in mechanistic science....

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Handling Guide: 3-Methyl-4-(thiophen-3-YL)benzoic acid

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as an exercise in mechanistic science. 3-Methyl-4-(thiophen-3-YL)benzoic acid is a specialized organic intermediate that combines a highly lipophilic thiophene ring with a reactive benzoic acid moiety. This dual-functional nature dictates a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows.

By understanding why this molecule behaves the way it does, we can build self-validating safety systems that protect researchers and ensure the integrity of drug development pipelines.

Mechanistic Toxicology & Risk Assessment

To design an effective PPE strategy, we must first understand the molecular hazards. The benzoic acid functional group acts as a potent proton donor. Upon contact with ambient moisture on the skin or eyes, it rapidly lowers local pH, causing severe ocular damage and dermal irritation .

Simultaneously, the thiophene ring and methyl group introduce significant lipophilicity, enhancing the molecule's ability to penetrate the stratum corneum (the skin's outer layer). If absorbed dermally or inhaled as a fine particulate, thiophene derivatives can undergo cytochrome P450-mediated epoxidation in the liver and lungs, leading to reactive intermediates that bind to cellular macromolecules and cause systemic toxicity .

ToxPathway Compound 3-Methyl-4-(thiophen-3-YL) benzoic acid Skin Dermal Exposure Compound->Skin Direct Contact Inhale Inhalation Exposure Compound->Inhale Aerosolization Acid Benzoic Acid Moiety: Protonation & Irritation Skin->Acid Thio Thiophene Ring: Lipophilic Penetration Inhale->Thio Tox Systemic Toxicity & Tissue Damage Acid->Tox Thio->Tox

Mechanistic toxicology pathway of 3-Methyl-4-(thiophen-3-YL)benzoic acid exposure.

Quantitative Exposure & Handling Parameters

Safety is driven by data. Below are the critical operational thresholds required for handling this compound safely.

ParameterValue / LimitMechanistic Rationale
Fume Hood Face Velocity 80 - 100 fpmPrevents turbulent vortex shedding while ensuring complete capture of aerosolized micro-powders.
Glove Breakthrough Time > 240 minutesThiophene derivatives are highly lipophilic; standard latex fails rapidly. Nitrile provides sustained resistance.
Storage Temperature 15°C - 25°C (Cool, Dry)Prevents thermal degradation of the benzoic acid moiety and minimizes sublimation risks.
Eye Wash Flush Time Minimum 15 minutesRequired to fully dilute and neutralize the localized pH drop caused by the acid functional group.

Tiered PPE Strategy

Because this compound is typically handled as a dry powder before being solubilized in organic solvents (e.g., DMSO or DMF), your PPE must protect against both particulate aerosolization and solvent-assisted transdermal delivery.

  • Hand Protection (Double Gloving): Wear heavy-duty Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile provides superior resistance to non-polar thiophene rings compared to latex. Double gloving ensures that if the outer glove is compromised during solubilization, the inner glove prevents immediate transdermal exposure.

  • Eye Protection: ANSI Z87.1 tight-fitting chemical splash goggles. Causality: Standard safety glasses lack peripheral protection. The acid moiety causes irreversible corneal damage; a full seal is mandatory.

  • Respiratory Protection: NIOSH-approved N95 or P100 particulate respirator (if weighing outside a closed system). Causality: Prevents inhalation of micro-powders, directly mitigating systemic thiophene exposure.

  • Body Protection: Flame-resistant (FR) lab coat with knit cuffs, fully buttoned. Causality: Protects against static discharge ignition of solvent vapors during the solubilization phase.

Self-Validating Handling Protocol

A protocol is only effective if it proves it is working in real-time. Follow this step-by-step methodology, which builds validation checks directly into the workflow.

Step 1: Environmental & Equipment Validation

  • Action: Tape a small strip of tissue paper to the bottom of the fume hood sash.

  • Validation: An inward flutter provides continuous, visual confirmation of negative pressure (80-100 fpm) before you open the compound container.

  • Action: Perform the "roll and trap" inflation test on your outer nitrile gloves.

  • Validation: A trapped bubble of air that does not deflate confirms zero micro-punctures.

Step 2: Gowning & Staging

  • Don your FR lab coat, splash goggles, and inner nitrile gloves. Apply the validated outer nitrile gloves.

  • Pre-stage all materials (anti-static weighing boat, spatulas, sealed transfer vials, and solvent) inside the fume hood. Causality: The methyl group on the compound can generate static charge during friction; anti-static boats prevent the powder from repelling and aerosolizing.

Step 3: Weighing & Solubilization

  • Ground the analytical balance to prevent static buildup.

  • Carefully dispense the powder into the weighing boat. Transfer the solid to a sealable vial before removing it from the balance area.

  • Add your organic solvent slowly inside the fume hood. Cap the vial immediately after solvent addition to contain vapors.

Step 4: Doffing & Decontamination

  • Remove the outer gloves inside the hood, turning them inside out.

  • Validation: Turning gloves inside out traps any residual chemical particulates within the glove matrix, preventing secondary contamination of laboratory surfaces.

Workflow Prep 1. Integrity Check Gown 2. Don Tier 2 PPE Prep->Gown Hood 3. Transfer to Fume Hood Gown->Hood Handle 4. Weighing & Solubilization Hood->Handle Decon 5. Decontaminate & Doff PPE Handle->Decon

Self-validating operational workflow for handling hazardous organic powders.

Emergency Response & Disposal Plans

Spill Response:

  • Solid Spills: Do NOT dry sweep . Dry sweeping aerosolizes the thiophene-benzoic acid particulates, drastically increasing inhalation risk. Instead, cover the spill with a damp absorbent pad or use a HEPA-filtered hazardous materials vacuum.

  • Liquid Spills (in solvent): Absorb with an inert material such as vermiculite or sand. Do not use combustible absorbents (like sawdust) due to the potential reactivity of the acid moiety.

Disposal: Collect all contaminated PPE, weighing boats, and residual chemicals in a clearly labeled, sealable hazardous waste container. Because of the compound's structural profile, it must be disposed of as EPA hazardous waste (characteristic toxicity/corrosivity) through an approved environmental vendor . Never wash organic acids containing thiophene rings down the sink, as they pose severe aquatic toxicity risks.

References

  • National Institute of Standards and Technology (NIST). "Safety Data Sheet: Benzoic Acid (Calorimetric Standard)." NIST Standard Reference Materials, [Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Thiophene." Right to Know Program,[Link]

  • Hamburg, Brittany. "Benzoic Acid – Uses and Safety." VelocityEHS, 16 Feb. 2015,[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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